(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445383 | |
| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152111-14-2, 129779-30-2 | |
| Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, pre-organized cis-dimethylpiperazine core, combined with the versatile tert-butyloxycarbonyl (BOC) protecting group, makes it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling protocols, intended to support its effective use in a research and development setting.
Physicochemical and Spectroscopic Properties
1-BOC-cis-3,5-dimethylpiperazine is typically an off-white to light yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 1229779-30-2 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2][3] |
| Appearance | Light yellow or off-white solid powder | [1] |
| Melting Point | 70-71 °C | |
| Boiling Point | 279.7 ± 15.0 °C (at 760 Torr) | |
| Density | 0.970 ± 0.06 g/cm³ (at 20 °C) | |
| Flash Point | 123.0 ± 20.4 °C | |
| pKa | 8.58 ± 0.60 (Predicted) | |
| LogP | 2.2398 (Predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų (Predicted) | [2] |
Molecular Identifiers
| Identifier | Value | Reference(s) |
| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C)C | [2] |
| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |
| InChIKey | NUZXPHIQZUYMOR-DTORHVGONA-N |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of 1-BOC-cis-3,5-dimethylpiperazine is typically achieved through the selective mono-N-protection of the parent diamine, cis-3,5-dimethylpiperazine. The BOC group serves as an excellent protecting group, being stable to a wide range of reaction conditions while allowing for facile deprotection of the secondary amine for subsequent functionalization.
General Synthesis Protocol
This protocol describes a general method for the Boc-protection of cis-3,5-dimethylpiperazine.
Materials:
-
cis-3,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve cis-3,5-dimethylpiperazine (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) to the stirred solution. Note: A slight excess of the piperazine can be used to minimize the formation of the di-protected byproduct.
-
If the piperazine starting material is a salt (e.g., dihydrochloride), add a suitable base like triethylamine (2.2 eq) to liberate the free amine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-BOC-cis-3,5-dimethylpiperazine.
Key Reactions and Synthetic Utility
The primary utility of 1-BOC-cis-3,5-dimethylpiperazine lies in the strategic use of its protected and unprotected nitrogen atoms. The secondary amine is available for a variety of chemical transformations, including alkylation, acylation, reductive amination, and transition-metal-catalyzed cross-coupling reactions. Following this functionalization, the BOC group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the second nitrogen for further modification.
This synthetic strategy is a cornerstone in building complex molecules where the piperazine moiety acts as a central scaffold.
Applications in Drug Discovery and Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] 1-BOC-cis-3,5-dimethylpiperazine serves as a crucial intermediate for introducing this valuable pharmacophore into novel drug candidates.
-
Scaffold for Bioactive Molecules : It is a key building block for synthesizing diverse chemical libraries for high-throughput screening. Its rigid, non-planar structure provides a three-dimensional character that is often beneficial for target binding and can help compounds escape "flatland" in chemical space.
-
Neurological Disorders : The compound is frequently used in the development of agents targeting the central nervous system (CNS).
-
Modulation of Pharmacokinetics : The piperazine moiety can improve the solubility and pharmacokinetic profile of a lead compound. By functionalizing the piperazine nitrogens, researchers can fine-tune properties like lipophilicity, metabolic stability, and receptor affinity.
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of 1-BOC-cis-3,5-dimethylpiperazine and ensuring laboratory safety.
Hazard Identification
| Hazard Type | GHS Classification |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Note: This information is based on representative data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided with the product.
Handling and Storage Recommendations
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often between 0-8 °C.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids. The compound is classified as a combustible solid.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical steps in the synthesis and utilization of 1-BOC-cis-3,5-dimethylpiperazine.
References
Characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data for identification, and outlines experimental protocols for its synthesis and analysis.
Compound Identity and Physical Properties
cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, also known by its stereospecific name tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate, is a Boc-protected derivative of 3,5-dimethylpiperazine. The "cis" configuration indicates that the two methyl groups are on the same side of the piperazine ring.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| CAS Number | 129779-30-2 | [1] |
| Appearance | Light yellow solid powder | [2] |
| Melting Point | 66-69 °C | [1] |
| Boiling Point | 279.7 ± 15.0 °C (Predicted) | [3] |
| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data
While a specific spectrum for cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate was not found, data for the general 3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester is available.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 3.95 | m | 2H | -CH- (piperazine ring) | [3] |
| 2.79 | m | 2H | -CH₂- (piperazine ring) | [3] |
| 2.33 | m | 2H | -CH₂- (piperazine ring) | [3] |
| 1.46 | s | 9H | -C(CH₃)₃ (Boc group) | [3] |
| 1.07 (d, J = 6.3 Hz) | d | 6H | -CH₃ (piperazine ring) | [3] |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~154-155 | C=O (Boc carbamate) |
| ~79-80 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~40-55 | Piperazine ring carbons |
| ~28 | -C(CH₃)₃ (Boc methyl carbons) |
| ~15-20 | -CH₃ (piperazine ring methyl carbons) |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2850 | C-H stretching (alkyl) |
| ~1680-1700 | C=O stretching (carbamate) |
| ~1420 | C-N stretching |
| ~1365 | C-H bending (tert-butyl) |
| ~1250, 1160 | C-O stretching (carbamate) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.
Table 5: Expected Mass Spectrometry Data
| m/z | Ion |
| 215.17 | [M+H]⁺ |
| 237.15 | [M+Na]⁺ |
| 159.13 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 115.12 | [M - Boc]⁺ |
Experimental Protocols
Synthesis of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
The following is a general procedure for the synthesis of N-Boc protected piperazines.
Materials:
-
cis-2,6-Dimethylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve cis-2,6-dimethylpiperazine and triethylamine in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 95:5 DCM:MeOH).[3]
-
Collect the fractions containing the desired product and evaporate the solvent to yield cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.[3]
Characterization Methods
-
NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as electrospray ionization (ESI) coupled with a suitable mass analyzer (e.g., time-of-flight or quadrupole).
Biological Context and Potential Applications
While specific biological data for cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is not extensively published, the piperazine scaffold is a well-established pharmacophore in drug discovery. Piperazine derivatives have demonstrated a wide array of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted piperazines have been synthesized and shown to be effective against a range of bacteria and fungi.
-
Anti-inflammatory and Anticancer Properties: Some piperazine-containing compounds have been investigated for their potential as anti-inflammatory and anticancer agents.
-
Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.
The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications in these areas.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis and characterization of cis-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.
Potential Pharmacological Relevance
Caption: Potential pharmacological activities associated with the piperazine scaffold.
References
Spectroscopic and Synthetic Profile of Tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data currently available for tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of a complete, unified dataset for a single isomer, this document compiles and presents information for both the cis and trans stereoisomers, drawing from various sources. It is important to note that some spectroscopic data presented herein is from closely related analogs and should be considered illustrative.
Spectroscopic Data
The spectroscopic data for tert-butyl 3,5-dimethylpiperazine-1-carboxylate is crucial for its identification and characterization. The following tables summarize the expected and reported data for its various isomers.
Table 1: 1H NMR Data
Note: The following data is for a related piperazine derivative, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, and is provided as a representative example of the expected chemical shifts for the piperazine ring protons and the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Representative) |
| 3.46 | s | 5H | Piperazine ring protons |
| 2.63 | s | 4H | Piperazine ring protons |
| 1.45 | s | 16H | tert-Butyl group & other |
Table 2: 13C NMR Data
Note: The following data is for a related substituted piperidine derivative and is provided to illustrate the expected chemical shift ranges.[1]
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| 154.8 | C=O (Carbamate) |
| 79.3 | C(CH3)3 |
| 56.8 | Piperazine ring carbons |
| 46.4 | Piperazine ring carbons |
| 45.2 | Piperazine ring carbons |
| 28.7 | C(CH3)3 |
| 23.5 | Methyl groups on piperazine ring |
Table 3: Infrared (IR) Spectroscopy Data
Note: The following data is for a related piperazine derivative and indicates the expected vibrational frequencies.[1]
| Wavenumber (cm-1) | Assignment (Illustrative) |
| 2972, 2931, 2874 | C-H stretching (Alkyl) |
| 1692 | C=O stretching (Carbamate) |
| 1455 | C-H bending |
| 1365 | C-H bending (tert-butyl) |
| 1251, 1172 | C-N stretching |
| 1107 | C-O stretching |
Table 4: Mass Spectrometry (MS) Data
The expected molecular weight for tert-butyl 3,5-dimethylpiperazine-1-carboxylate (C₁₁H₂₂N₂O₂) is 214.31 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular formula.
| m/z (Expected) | Ion |
| 215.1754 | [M+H]+ |
| 237.1573 | [M+Na]+ |
| 159.1281 | [M - C₄H₉O₂ + H]+ (Loss of Boc group) |
| 115.1281 | [M - C₅H₉O₂]+ (Loss of Boc group) |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate. These protocols are based on standard laboratory practices for similar compounds.
Synthesis of cis-tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate
A common route to synthesize Boc-protected piperazines involves the reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
cis-2,6-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve cis-2,6-dimethylpiperazine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use the residual solvent peak as an internal standard.
-
13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Caption: Synthetic workflow for the preparation of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
Technical Guide: (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
CAS Number: 129779-30-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical and physical properties, outlines a known synthetic application with a detailed experimental protocol, and discusses its potential role in drug discovery, particularly in the context of autoimmune diseases.
Core Compound Data
This compound, also known as tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in a cis-relative stereochemistry and protected with a tert-butoxycarbonyl (Boc) group.[1] This structure makes it a valuable intermediate for introducing the dimethylpiperazine moiety in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been compiled from various sources and is presented in Table 1. It is important to note that while basic physical properties are readily available, detailed spectroscopic data (NMR, IR) for this specific compound are not widely published. For reference, spectroscopic data for the parent compound, 1-Boc-piperazine, is provided as a point of comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 129779-30-2 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Melting Point | 66-69 °C | [1] |
| Density | 0.971 g/cm³ | |
| Appearance | Light yellow solid powder | |
| Purity | ≥98% (typical) |
Reference Spectroscopic Data: 1-Boc-piperazine (CAS 57260-71-6)
-
¹H NMR (CDCl₃): δ 3.44 (t, J=5.1 Hz, 4H), 2.85 (t, J=5.1 Hz, 4H), 1.46 (s, 9H).[2]
-
¹³C NMR (CDCl₃): δ 154.7, 79.5, 44.2, 28.4.[3]
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic routes for Boc-protected piperazines involve the reaction of the parent piperazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
A detailed experimental protocol for the use of this compound as a key intermediate in the synthesis of compounds for the treatment of autoimmune diseases is available from European Patent EP 3826724 B1. This protocol demonstrates a typical alkylation reaction at the unprotected secondary amine of the piperazine ring.
Experimental Protocol: Alkylation of this compound
Reaction: Synthesis of tert-butyl (3R,5S)-4-(4-bromobenzyl)-3,5-dimethylpiperazine-1-carboxylate.
Materials:
-
tert-Butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 129779-30-2)
-
1-Bromo-4-(bromomethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate (100 mg, 0.467 mmol) in acetonitrile (5 mL), add potassium carbonate (129 mg, 0.933 mmol).
-
To this suspension, add 1-bromo-4-(bromomethyl)benzene (117 mg, 0.467 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Role in Drug Discovery and Development
The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The introduction of methyl groups on the piperazine ring, as in this compound, can influence the conformation and basicity of the ring, potentially leading to improved selectivity and potency of the final drug candidate.
The Boc-protecting group allows for the selective functionalization of the piperazine core, making this compound a versatile building block for creating libraries of compounds for drug screening.
Potential Signaling Pathway Involvement
While there is no direct evidence of this compound itself modulating specific signaling pathways, its application in the synthesis of compounds for autoimmune diseases suggests an indirect link to pathways involved in the immune response.
Furthermore, other piperazine derivatives have been shown to interact with various signaling pathways. For instance, piperazine ferulate has been demonstrated to inhibit the AGE/RAGE signaling pathway, which is implicated in diabetic nephropathy. This pathway involves the activation of NF-κB and the subsequent inflammatory cascade. It is plausible that novel compounds derived from this compound could be designed to target similar inflammatory pathways.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the alkylation of this compound as described in the experimental protocol.
General Synthetic Logic
The following diagram illustrates the general logic for utilizing a Boc-protected piperazine intermediate in a multi-step synthesis.
References
Physical and chemical properties of 1-BOC-cis-3,5-dimethylpiperazine
An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1-BOC-cis-3,5-dimethylpiperazine. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.
Core Physical and Chemical Properties
1-BOC-cis-3,5-dimethylpiperazine, also known as tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic compound featuring a piperazine ring substituted with two methyl groups in the cis configuration and a tert-butyloxycarbonyl (BOC) protecting group on one of the nitrogen atoms.[1] The BOC group imparts specific solubility and reactivity characteristics, making it a versatile intermediate in multi-step syntheses.[2]
Physical Properties
The known physical properties of 1-BOC-cis-3,5-dimethylpiperazine are summarized in the table below. The data is sourced from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| CAS Number | 129779-30-2 | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 70-71 °C | [3] |
| Boiling Point | 279.7 ± 15.0 °C (at 760 Torr) | [3] |
| Density | 0.970 ± 0.06 g/cm³ | [3] |
| Purity | ≥95-97% | [2][4] |
Chemical Properties and Reactivity
The chemical behavior of 1-BOC-cis-3,5-dimethylpiperazine is primarily dictated by the BOC-protected amine and the free secondary amine of the piperazine ring.
-
The BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis. It is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3] This allows for selective deprotection of the BOC-protected amine in the presence of other functional groups. The most common reagent for BOC deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Nucleophilicity of the Free Amine : The unprotected secondary amine in the piperazine ring is nucleophilic and can participate in a variety of chemical reactions, including alkylation, acylation, and arylation, allowing for further functionalization of the molecule.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine is not widely published in peer-reviewed literature, a general procedure can be inferred from standard BOC protection protocols for secondary amines. The synthesis involves the reaction of cis-3,5-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O).
General Experimental Protocol for BOC Protection
-
Dissolution : Dissolve cis-3,5-dimethylpiperazine in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.
-
Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-BOC-cis-3,5-dimethylpiperazine.
Caption: General workflow for the synthesis of 1-BOC-cis-3,5-dimethylpiperazine.
BOC Group Protection and Deprotection Chemistry
The utility of 1-BOC-cis-3,5-dimethylpiperazine as a synthetic intermediate is largely due to the acid-labile nature of the BOC protecting group. This allows for the selective unmasking of the protected nitrogen atom under mild acidic conditions, which is a common strategy in the synthesis of complex molecules.
Caption: The logical relationship of BOC protection and deprotection of an amine.
Spectroscopic Analysis
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the BOC protector around 1.4 ppm. The protons on the piperazine ring would appear as a series of multiplets in the range of 2.5-4.0 ppm. The two methyl groups would likely appear as doublets.
-
¹³C NMR : The carbon NMR spectrum would show a signal for the quaternary carbon of the BOC group at around 80 ppm and the carbonyl carbon at approximately 155 ppm. The carbons of the piperazine ring and the methyl groups would appear in the aliphatic region of the spectrum.
-
IR Spectroscopy : The infrared spectrum would be characterized by a strong absorption band for the urethane carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic and methyl groups would be observed in the 2850-3000 cm⁻¹ region.
-
Mass Spectrometry : The mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire BOC group.
Applications in Research and Drug Development
1-BOC-cis-3,5-dimethylpiperazine is a versatile building block with several applications in the pharmaceutical and chemical industries.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] Its structure can be found in molecules developed as 5HT3 modulators for the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).
-
Medicinal Chemistry : The cis-3,5-dimethylpiperazine scaffold is of interest in medicinal chemistry for its ability to introduce conformational rigidity and improve the pharmacokinetic properties of drug candidates. The BOC-protected form allows for the controlled and directed synthesis of complex derivatives.
-
Organic Synthesis : It is employed in the preparation of complex organic molecules and serves as a scaffold for the creation of diverse chemical libraries for drug screening.[2]
References
An In-depth Technical Guide to the Stereochemistry of rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block in medicinal chemistry and drug development. Understanding the distinct spatial arrangements of the cis and trans isomers is critical for controlling the pharmacological and pharmacokinetic properties of resulting drug candidates. This document details the synthesis, stereochemical characterization, and spectroscopic analysis of these isomers.
Introduction to Stereoisomerism in 3,5-Dimethylpiperazines
The 3,5-dimethylpiperazine core exists as two diastereomers: a cis isomer, where the two methyl groups are on the same side of the piperazine ring, and a trans isomer, where they are on opposite sides. The term "rel-(3R,5S)" is used to describe the racemic mixture of the cis isomer ((3R,5S) and (3S,5R)), while "rel-(3R,5R)" would describe the racemic mixture of one of the enantiomeric pairs of the trans isomer. For the purpose of this guide, we will refer to them as cis and trans diastereomers.
The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms influences the conformational equilibrium of the piperazine ring, which typically adopts a chair conformation. The relative orientation of the methyl groups significantly impacts the molecule's overall shape and its interactions with biological targets.
Stereoselective Synthesis
The synthesis of the target compound begins with the formation of the 2,5-dimethylpiperazine core, which often results in a mixture of cis and trans isomers. Subsequent separation and protection are key to obtaining the desired stereochemically pure N-Boc derivative.
Synthesis of cis- and trans-2,5-Dimethylpiperazine
A common method for the preparation of 2,5-dimethylpiperazine is the cyclization of 2-aminopropanol-1 in the presence of a Raney nickel catalyst under hydrogen pressure. This reaction typically yields a mixture of the cis and trans isomers.[1]
Experimental Protocol: Cyclization of 2-Aminopropanol-1 [1]
-
2-aminopropanol-1 is subjected to a Raney nickel catalyst mass.
-
The reaction is carried out in the presence of hydrogen gas at a pressure between 750 and 2,000 pounds per square inch.
-
The temperature is maintained between 140 and 220 °C.
-
The reaction is continued for a period of 4 to 8 hours to achieve substantial conversion.
-
The resulting mixture of cis- and trans-2,5-dimethylpiperazine can be separated by techniques such as fractional crystallization or chromatography. The trans isomer, having a higher melting point (115-118 °C), can often be selectively crystallized.
N-Boc Protection
Once the desired 2,5-dimethylpiperazine isomer is isolated, the tert-butoxycarbonyl (Boc) protecting group is introduced.
Experimental Protocol: Boc Protection of 2,5-Dimethylpiperazine
-
To a solution of the isolated cis- or trans-2,5-dimethylpiperazine in a suitable solvent (e.g., dichloromethane or a biphasic system with water), di-tert-butyl dicarbonate (Boc)₂O is added.
-
A base, such as triethylamine or sodium bicarbonate, is used to neutralize the resulting acid.
-
The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The N-Boc protected product is then isolated through standard aqueous workup and purified by column chromatography.
Stereochemical Characterization
The definitive assignment of the cis and trans stereochemistry relies on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of X-ray crystallographic data for these specific compounds, NMR analysis of the proton and carbon environments provides the necessary evidence.
The piperazine ring in both isomers is expected to exist predominantly in a chair conformation.
-
In the trans isomer, the thermodynamically more stable conformation has both methyl groups in equatorial positions.
-
In the cis isomer, one methyl group must occupy an axial position while the other is equatorial.
This difference in the orientation of the methyl groups and the adjacent ring protons leads to distinct NMR spectra.
Spectroscopic Data
The following tables summarize the expected and reported NMR spectroscopic data for the cis and trans isomers of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Table 1: Key ¹H NMR Data for Stereochemical Assignment
| Proton | cis-Isomer (Expected) | trans-Isomer (Expected) |
| CH₃ | Two distinct doublet signals | One doublet signal |
| H3/H5 | Two distinct multiplet signals | One multiplet signal |
| Ring CH₂ | Complex multiplets, potentially showing large geminal and distinct axial-equatorial couplings | Simpler multiplet patterns due to symmetry |
| C(CH₃)₃ | Singlet, ~1.4 ppm | Singlet, ~1.4 ppm |
Table 2: Key ¹³C NMR Data for Stereochemical Assignment
| Carbon | cis-Isomer (Expected) | trans-Isomer (Expected) |
| CH₃ | Two distinct signals | One signal |
| C3/C5 | Two distinct signals | One signal |
| Ring CH₂ | Two distinct signals | Potentially one signal due to symmetry |
| C(CH₃)₃ | One signal, ~80 ppm | One signal, ~80 ppm |
| C=O | One signal, ~155 ppm | One signal, ~155 ppm |
Note: Actual chemical shifts can vary based on solvent and concentration. The key diagnostic feature is the number of distinct signals for the methyl and ring carbons/protons.
Visualization of Stereoisomers and Synthetic Pathways
The following diagrams illustrate the stereoisomers and a general synthetic workflow.
Conclusion
The stereochemistry of rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a critical aspect for its application in drug discovery and development. The cis and trans isomers exhibit distinct physical and spectroscopic properties due to the different spatial arrangement of the two methyl groups on the piperazine ring. While the synthesis often yields a mixture of diastereomers, separation followed by N-Boc protection allows for the isolation of stereochemically pure compounds. The characterization and differentiation of these isomers are reliably achieved through NMR spectroscopy, which reveals key differences in the chemical environments of the methyl and piperazine ring protons and carbons. This guide provides the foundational knowledge for the synthesis and stereochemical analysis of this important synthetic building block.
References
Commercial Availability and Synthetic Strategies for Chiral 3,5-Dimethylpiperazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 3,5-dimethylpiperazine derivatives are valuable building blocks in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutics. Their constrained conformation and the stereochemical orientation of the methyl groups provide a platform for designing ligands with high affinity and selectivity for various biological targets. This technical guide provides an in-depth overview of the commercial availability of key chiral 3,5-dimethylpiperazine derivatives, detailed experimental protocols for their synthesis, and a look into their role as modulators of serotonin signaling pathways.
Commercial Availability
A range of chiral 3,5-dimethylpiperazine derivatives are commercially available, primarily as their N-Boc protected forms, which are convenient for further synthetic manipulations. The availability of different stereoisomers allows for comprehensive structure-activity relationship (SAR) studies. Below is a summary of commercially available derivatives, their suppliers, and relevant data.
| Compound Name | Stereoisomer | Supplier(s) | Catalog Number (Example) | Purity (Typical) | Price (Example) |
| 1-Boc-3,5-dimethylpiperazine | Racemic Mixture | Sigma-Aldrich, Chem-Impex | CDS005375, 22219990 | ≥95% | $77.90 / 100 mg[1] |
| (3R,5R)-1-Boc-3,5-dimethylpiperazine | (R,R) | ChemicalBook, various | 438049-91-3 | >97% | Varies |
| (3S,5S)-1-Boc-3,5-dimethylpiperazine | (S,S) | Toronto Research Chemicals | B625123 | 97% | Inquire |
| cis-1-Boc-3,5-dimethylpiperazine | (3R,5S)-rel | ChemScene, Arctom | CS-W019256, SY039039 | ≥97% | Inquire[2][3] |
| trans-2,5-Dimethylpiperazine | (2R,5S)-rel | Sigma-Aldrich, TCI | D179604, D0763 | ≥98% | $79.73 / 5 g[4][5] |
Note: Prices and availability are subject to change. Please consult the respective supplier's website for the most current information.
Experimental Protocols
The synthesis of enantiomerically pure 3,5-dimethylpiperazine derivatives typically involves a multi-step process, often starting from readily available chiral precursors such as amino acids. A common strategy involves the formation of a chiral 2,5-diketopiperazine intermediate, followed by reduction. For the synthesis of the trans isomer, chiral resolution of the racemic mixture is a widely used method.
Synthesis of (3S,5S)-3,5-Dimethylpiperazine from L-Alanine
This protocol outlines a two-step synthesis starting from the readily available amino acid L-alanine.
Step 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
This step involves the cyclodimerization of L-alanine to form the corresponding diketopiperazine.
-
Materials: L-alanine, ethylene glycol.
-
Procedure:
-
A mixture of L-alanine in ethylene glycol is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the precipitated (3S,6S)-3,6-dimethylpiperazine-2,5-dione is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried under vacuum.
-
Step 2: Reduction of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione to (3S,5S)-3,5-Dimethylpiperazine
The diketopiperazine is reduced to the desired piperazine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Materials: (3S,6S)-3,6-Dimethylpiperazine-2,5-dione, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the (3S,6S)-3,6-dimethylpiperazine-2,5-dione portion-wise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled to 0 °C and cautiously quenched by the sequential slow addition of water, 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting slurry is stirred at room temperature for 30 minutes and then filtered.
-
The filter cake is washed with THF, and the combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude (3S,5S)-3,5-dimethylpiperazine.
-
The crude product can be purified by distillation or chromatography.
-
A similar procedure can be followed for the synthesis of the (3R,5R)-enantiomer starting from D-alanine.
Chiral Resolution of trans-2,5-Dimethylpiperazine
The racemic trans-2,5-dimethylpiperazine can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.
-
Materials: Racemic trans-2,5-dimethylpiperazine, L-(+)-tartaric acid, a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Procedure:
-
Dissolve the racemic trans-2,5-dimethylpiperazine in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the piperazine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This will yield one of the diastereomeric salts in enriched form.
-
The enantiomerically enriched piperazine can be liberated from the salt by treatment with a base (e.g., NaOH solution) followed by extraction with an organic solvent.
-
The enantiomeric excess (ee) of the resolved piperazine should be determined by a suitable analytical method, such as chiral HPLC.
-
The other enantiomer can be recovered from the mother liquor by a similar process of salt formation and liberation, potentially using D-(-)-tartaric acid.
-
Signaling Pathways and Applications
Chiral 3,5-dimethylpiperazine derivatives have shown significant activity as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT3 subtypes. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug discovery.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[5] Activation of this pathway leads to a cascade of intracellular events.
5-HT3 Receptor Signaling
Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel. Binding of serotonin directly opens the channel, leading to rapid depolarization of the neuron.[6]
The ability of chiral 3,5-dimethylpiperazine derivatives to modulate these pathways makes them promising candidates for the development of drugs for a variety of disorders, including those of the central nervous system. (3R,5R)-1-Boc-3,5-diMethylpiperazine, for example, is used in the preparation of 5HT3 modulators for the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D), as well as in the preparation of 5-HT2 receptor ligands.[7]
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the synthesis of a chiral 3,5-dimethylpiperazine derivative starting from an amino acid.
This guide provides a foundational understanding of the commercial landscape and synthetic accessibility of chiral 3,5-dimethylpiperazine derivatives. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules based on this important scaffold.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential privileged scaffold in medicinal chemistry. Its prevalence in a vast number of clinically approved drugs across diverse therapeutic areas is a testament to its remarkable versatility. This technical guide provides a comprehensive overview of the role of substituted piperazines in drug discovery, with a focus on their applications in central nervous system (CNS) disorders, oncology, and allergy management. This document delves into the structure-activity relationships, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways modulated by this remarkable heterocyclic core.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The sustained interest in the piperazine scaffold stems from its unique combination of physicochemical properties that favorably influence a drug candidate's pharmacokinetic profile. The two nitrogen atoms can be independently substituted, allowing for fine-tuning of properties such as basicity, polarity, and lipophilicity. This dual-handle approach enables medicinal chemists to optimize absorption, distribution, metabolism, and excretion (ADME) parameters. The basic nature of the piperazine nitrogens often enhances aqueous solubility, a crucial factor for oral bioavailability.
Substituted Piperazines in Central Nervous System Disorders
Piperazine derivatives have made a profound impact on the treatment of various CNS disorders, particularly schizophrenia, depression, and anxiety. Their ability to interact with key neurotransmitter receptors, including dopamine and serotonin receptors, has led to the development of numerous blockbuster drugs.
Antipsychotics: Modulating Dopaminergic and Serotonergic Pathways
Many atypical antipsychotics incorporate a piperazine moiety, which often plays a crucial role in their receptor binding profiles. These compounds typically exhibit complex pharmacology, acting as antagonists or partial agonists at dopamine D2 and various serotonin (5-HT) receptors.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Piperazine-Containing Antipsychotics
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| Aripiprazole | 0.34 | 4.4 | 3.4 | [1] |
| Olanzapine | 11 | 130 | 4 | [1] |
| Clozapine | 120 | 180 | 13 | [1] |
| Risperidone | 3 | 170 | 0.12 | [1] |
| Ziprasidone | 4.8 | 3.4 | 0.4 | [1] |
| Lurasidone | 1.0 | 6.8 | 0.5 | [1] |
| Cariprazine | 0.49 | 10 | 19 | [1] |
Note: Ki values are indicative and can vary depending on the experimental conditions.
The therapeutic efficacy of these agents is attributed to their ability to modulate dopamine and serotonin signaling pathways.
Substituted Piperazines in Oncology
The piperazine scaffold is also a prominent feature in a number of targeted anticancer agents. These drugs often function as kinase inhibitors, interfering with signaling pathways that are critical for cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity (IC50, µM) of Representative Piperazine-Containing Anticancer Drugs
| Compound | Target(s) | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | >10 | 3.0 | >10 | [2] |
| Gefitinib | EGFR | 0.015 | >10 | 3.5 | [3] |
| Erlotinib | EGFR | 1.3 | 7.9 | >10 | [3] |
| Lapatinib | EGFR, HER2 | 7.6 | 8.4 | 0.06 | [3] |
| Sunitinib | VEGFR, PDGFR, c-Kit | 4.9 | 2.1 | 5.3 | [3] |
Note: IC50 values are indicative and can vary depending on the specific cell line and assay conditions.
The mechanism of action of these drugs involves the inhibition of key signaling pathways that drive tumor growth.
Substituted Piperazines as Antihistamines
Piperazine derivatives are a cornerstone of antihistamine therapy, particularly in the management of allergic rhinitis and urticaria. These compounds act as inverse agonists at the histamine H1 receptor, blocking the effects of histamine and alleviating allergy symptoms.
Table 3: In Vitro Histamine H1 Receptor Binding Affinities (Ki, nM) of Representative Piperazine-Containing Antihistamines
| Compound | H1 Receptor (Ki, nM) | Reference |
| Cetirizine | 2.5 | [1] |
| Levocetirizine | 1.2 | [1] |
| Hydroxyzine | 1.0 | [1] |
| Meclizine | 2.0 | [1] |
Note: Ki values are indicative and can vary depending on the experimental conditions.
The binding of these drugs to the H1 receptor prevents the activation of downstream signaling cascades responsible for allergic symptoms.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted piperazine derivatives.
Synthesis of a Representative Piperazine Derivative: Aripiprazole[4][5]
This protocol outlines the key steps in the synthesis of the atypical antipsychotic aripiprazole.
Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
-
To a solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Step 2: Synthesis of 1-(2,3-dichlorophenyl)piperazine
-
React 1-bromo-2,3-dichlorobenzene with an excess of piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 1-(2,3-dichlorophenyl)piperazine.
Step 3: Synthesis of Aripiprazole
-
Combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and stir for an extended period (e.g., 24-48 hours).
-
Monitor the reaction by TLC.
-
Once the starting materials are consumed, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aripiprazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
In Vitro Anticancer Activity: MTT Assay[6][7][8][9]
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of piperazine derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Receptor Binding Assay: Competitive Radioligand Binding[10][11]
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a piperazine derivative for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well filter plate, add the following components in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test piperazine compound.
-
A suspension of the prepared cell membranes.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added instead of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
The substituted piperazine scaffold continues to be a highly fruitful area of research in drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of successful drugs targeting a wide range of diseases. The ability to finely tune the pharmacological profile of piperazine-containing molecules through substitution at its two nitrogen atoms ensures that this versatile heterocycle will remain a cornerstone of medicinal chemistry for the foreseeable future. This technical guide provides a foundational understanding of the critical role of substituted piperazines, offering valuable insights for researchers and scientists dedicated to the discovery and development of novel therapeutics.
References
Chiral Piperazine Building Blocks: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazine scaffolds are a cornerstone in modern medicinal chemistry, recognized as privileged structures due to their frequent appearance in a wide array of biologically active compounds. Their unique conformational properties and the stereochemical intricacies introduced by chiral centers allow for precise three-dimensional interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis of chiral piperazine building blocks and their application in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.
Asymmetric Synthesis of Chiral Piperazines
The stereocontrolled synthesis of chiral piperazines is paramount to unlocking their full potential in drug development. Several strategic approaches have been developed, each offering distinct advantages in terms of efficiency, stereoselectivity, and substrate scope.
Synthesis from the Chiral Pool
A common and efficient strategy for the synthesis of chiral piperazines involves the use of readily available chiral starting materials, often derived from natural sources such as α-amino acids. This approach leverages the inherent chirality of the starting material to construct the piperazine core with a defined stereochemistry.
A practical and scalable four-step synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been developed.[1] The key transformation is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[1] This method allows for the synthesis on a multigram scale.[1]
Diastereoselective Synthesis
Diastereoselective methods are employed to control the formation of multiple stereocenters in a single reaction. A notable example is the synthesis of 2,5-disubstituted piperazines. These can be prepared from dipeptides, which upon cyclization form diketopiperazines that can be subsequently reduced to the desired piperazine. The stereochemistry of the final product is dictated by the stereochemistry of the starting amino acid residues in the dipeptide.
Enantioselective Catalysis
Enantioselective catalysis offers a powerful and atom-economical approach to chiral piperazine synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product.
A facile method for the synthesis of a variety of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines, has been achieved through the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides.[2][3] This method provides high enantioselectivities, with up to 96% ee reported.[2][3] The reaction is scalable and has been applied to the concise synthesis of drugs like Vestipitant.[2]
Quantitative Data on Chiral Piperazine Synthesis
The following tables summarize the quantitative data for selected asymmetric synthetic methods, providing a comparative overview of their efficiency and stereoselectivity.
| Entry | Substrate (Pyrazinium Salt) | Catalyst/Ligand | Solvent | Temp (°C) | H₂ (psi) | Yield (%) | ee (%) | Ref |
| 1 | 3-Methyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 90 | 89 | [2] |
| 2 | 3-Ethyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 88 | 85 | [2] |
| 3 | 3-Phenyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / L4 (JosiPhos) | Toluene/DCE | -20 | 1000 | 92 | 90 | [2] |
| 4 | 2,3-Dimethyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 30 | 600 | 85 | 91 | [2] |
| 5 | 2-Phenyl-3-methyl-1-benzyl-pyrazinium bromide | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | THF | 30 | 600 | 89 | 92 | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids[1]
This protocol outlines the key aza-Michael addition step for the synthesis of a protected 2-substituted piperazine.
Step 1: In situ generation of vinyl diphenyl sulfonium salt To a solution of 2-bromoethyldiphenylsulfonium triflate in a suitable solvent, a base (e.g., triethylamine) is added at room temperature to generate the vinyl diphenyl sulfonium salt.
Step 2: Aza-Michael Addition The orthogonally bis-protected chiral 1,2-diamine (derived from the corresponding α-amino acid) is added to the reaction mixture containing the in situ generated vinyl diphenyl sulfonium salt. The reaction is stirred at room temperature until completion, monitored by TLC.
Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired orthogonally protected 2-substituted piperazine.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Pyrazinium Salt[2]
Step 1: Catalyst Preparation In a glovebox, a solution of [Ir(COD)Cl]₂ and the chiral ligand (e.g., a JosiPhos-type ligand) in a degassed solvent (e.g., Toluene/DCE) is prepared.
Step 2: Hydrogenation The 3-substituted pyrazinium salt is added to a high-pressure autoclave. The catalyst solution is then transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 600-1000 psi). The reaction is stirred at the specified temperature for the required time.
Step 3: Work-up and Analysis After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Applications in Drug Discovery: Signaling Pathways and Experimental Workflows
Chiral piperazines are key components in a multitude of drugs targeting various signaling pathways. Understanding these pathways and the workflows for discovering and optimizing such compounds is crucial for drug development professionals.
Signaling Pathways
Many drugs containing chiral piperazine moieties act as ligands for G-Protein Coupled Receptors (GPCRs).[4] These receptors are involved in a vast array of physiological processes, making them attractive drug targets.[5] The binding of a ligand, such as a chiral piperazine antagonist, can block the downstream signaling cascade initiated by the endogenous agonist. A typical GPCR signaling pathway is depicted below.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Chiral piperazines are also integral to the design of kinase inhibitors, which are crucial in cancer therapy and other diseases.[6][7][8] These inhibitors often target specific kinases within signaling cascades like the PI3K/AKT/mTOR pathway, thereby modulating cell proliferation, survival, and metabolism.
Caption: The PI3K/AKT/mTOR signaling pathway with a representative kinase inhibitor.
Experimental Workflows
The discovery of novel drug candidates often involves the synthesis and screening of a library of related compounds. The following workflow illustrates this process for a chiral piperazine library.
Caption: A typical workflow for the synthesis and screening of a chiral piperazine library.
Once initial hits are identified, a structure-activity relationship (SAR) study is conducted to optimize the compound's properties. This iterative process involves synthesizing and testing analogs to understand how structural modifications affect biological activity.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters - Figshare [figshare.com]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the safety data available for (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and its stereoisomers. Due to the absence of a publicly available Safety Data Sheet (SDS) for the specific rel- form, this document synthesizes information from various sources on related stereoisomers and similar piperazine-based compounds. This guide is intended to provide a robust framework for safe handling, storage, and use in a research and development setting.
Chemical Identification and Physical Properties
This compound is a chiral heterocyclic compound. The "rel" notation indicates a racemic mixture of the (3R,5S) and (3S,5R) enantiomers. It is crucial to distinguish between the different stereoisomers, as their physical and biological properties may vary.
Table 1: Chemical Identifiers for tert-Butyl 3,5-dimethylpiperazine-1-carboxylate Stereoisomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (3R,5S)-rel- | 129779-30-2[1] | C₁₁H₂₂N₂O₂ | 214.30[1] |
| (3R,5R)- | 438049-91-3[2] | C₁₁H₂₂N₂O₂ | 214.30[2] |
| (3S,5S)- | 888327-50-2[3] | C₁₁H₂₂N₂O₂ | 214.30[3] |
Table 2: Reported Physical and Chemical Properties
| Property | (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (Computed)[2] |
| Melting Point | 66-69°C[1] | - |
| Boiling Point | 279.738°C at 760 mmHg[1] | - |
| Flash Point | 122.982°C[1] | - |
| Density | 0.971 g/cm³[1] | - |
| Vapor Pressure | 0.004 mmHg at 25°C[1] | - |
| Refractive Index | 1.452[1] | - |
| XLogP3 | - | 1.3[2] |
| Hydrogen Bond Donor Count | - | 1[2] |
| Hydrogen Bond Acceptor Count | - | 3[2] |
| Rotatable Bond Count | - | 2[2] |
Hazard Identification and Precautionary Measures
While a specific hazard classification for the (3R,5S)-rel- form is unavailable, data from similar piperazine derivatives suggest that this class of compounds should be handled with care. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.
General Precautionary Statements for Piperazine Derivatives:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
For (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate, the following risk and safety statements have been reported:
-
Risk State: 36/37/38-50 (Irritating to eyes, respiratory system and skin. Very toxic to aquatic organisms)[1]
-
Safety State: 26-61 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Avoid release to the environment. Refer to special instructions/safety data sheets)[1]
The following diagram outlines a general workflow for chemical hazard assessment in a laboratory setting.
Experimental Protocols: Safe Handling and Storage
Given the potential hazards, the following protocols are recommended for handling this compound and its isomers.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed frequently, especially after contact with the compound.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Do not get in eyes, on skin, or on clothing.
-
Wash hands thoroughly after handling and before breaks.
-
Keep away from food, drink, and animal feeding stuffs.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
For some isomers, storage at 2-8°C is recommended.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates a standard workflow for the safe handling of chemical reagents in a laboratory setting.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops and persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep people away from and upwind of spill/leak.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Toxicological and Ecological Information
This guide provides a consolidated overview based on the currently available data for this compound and its related compounds. It is imperative for all users to consult all available safety information and to conduct their own risk assessments prior to handling this chemical. As new data becomes available, this guide should be updated accordingly.
References
An In-depth Technical Guide to 1-BOC-cis-3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-BOC-cis-3,5-dimethylpiperazine, with the CAS Number 129779-30-2 and a molecular formula of C₁₁H₂₂N₂O₂, is a key heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a piperazine ring with two methyl groups in a cis configuration and a tert-butoxycarbonyl (BOC) protecting group, provides a unique scaffold for the development of novel therapeutic agents. The BOC group offers temporary protection of one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen, a crucial feature for constructing complex molecules.[3] This versatile intermediate is particularly noted for its role in the synthesis of compounds targeting neurological disorders and other complex biological systems.[3] This guide provides a comprehensive overview of its molecular structure, synthesis, and key physicochemical and spectroscopic data.
Molecular Structure and Properties
The fundamental structure of 1-BOC-cis-3,5-dimethylpiperazine consists of a six-membered piperazine ring. The cis stereochemistry indicates that the two methyl groups at positions 3 and 5 are on the same side of the ring. The formal name for this specific stereoisomer is tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate.[1] The piperazine ring typically adopts a stable chair conformation to minimize steric strain.
A summary of the key physicochemical properties for 1-BOC-cis-3,5-dimethylpiperazine is presented in Table 1.
Table 1: Physicochemical Properties of 1-BOC-cis-3,5-dimethylpiperazine
| Property | Value | Reference |
| CAS Number | 129779-30-2 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 214.30 g/mol | [1][4] |
| Melting Point | 66-69 °C | [5] |
| Boiling Point | 279.7 °C at 760 mmHg | [5] |
| Density | 0.971 g/cm³ | [5] |
| Appearance | Off-white solid | [6] |
| Purity | ≥97% | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-BOC-cis-3,5-dimethylpiperazine is typically achieved through a two-step process starting from 2,6-dimethylpyrazine. The first step involves the catalytic hydrogenation of the pyrazine ring to yield cis-2,6-dimethylpiperazine, followed by the selective protection of one of the nitrogen atoms with a BOC group.
Experimental Protocol: Synthesis of cis-2,6-dimethylpiperazine
A detailed experimental protocol for the hydrogenation of 2,6-dimethylpyrazine is as follows:
-
Reaction Setup: In a high-pressure autoclave, a solution of 2,6-dimethylpyrazine in an appropriate solvent (e.g., ethanol or methanol) is prepared. A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the mixture.
-
Hydrogenation: The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction mixture is then heated to a specific temperature and stirred for a designated period to ensure complete reduction of the pyrazine ring.
-
Work-up and Isolation: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude cis-2,6-dimethylpiperazine. Purification can be achieved through distillation or crystallization.
Experimental Protocol: Synthesis of 1-BOC-cis-3,5-dimethylpiperazine
The subsequent BOC protection of cis-2,6-dimethylpiperazine is carried out as follows:
-
Reaction Setup: cis-2,6-dimethylpiperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath.
-
BOC Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the cooled solution of the piperazine. A base, such as triethylamine (TEA) or sodium bicarbonate, is often added to neutralize the acid byproduct. The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure 1-BOC-cis-3,5-dimethylpiperazine.
Below is a visual representation of the synthetic workflow.
Caption: Synthetic workflow for 1-BOC-cis-3,5-dimethylpiperazine.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 1-BOC-cis-3,5-dimethylpiperazine
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methyl groups (doublet), and piperazine ring protons (multiplets). |
| ¹³C NMR | Resonances for the carbonyl carbon of the BOC group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the carbons of the piperazine ring and methyl groups. |
| IR (Infrared) | Characteristic absorption bands for the C=O stretch of the carbamate (~1690 cm⁻¹) and C-H stretches of the alkyl groups. |
| MS (Mass Spec) | A molecular ion peak (M+) corresponding to the molecular weight (214.30 g/mol ) and characteristic fragmentation patterns. |
Applications in Drug Discovery and Development
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Derivatives of piperazine are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[7] 1-BOC-cis-3,5-dimethylpiperazine serves as a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery.[8] The cis-dimethyl substitution provides conformational rigidity and specific stereochemical properties that can influence binding affinity and selectivity for biological targets. Its use as an intermediate allows for the introduction of various pharmacophores onto the piperazine core, enabling the fine-tuning of pharmacological properties.
While the direct involvement of 1-BOC-cis-3,5-dimethylpiperazine in a specific signaling pathway is not extensively documented, its derivatives are explored as modulators of various cellular pathways. The general role of piperazine-containing compounds in targeting G-protein coupled receptors (GPCRs) and ion channels is well-established.
The logical relationship of this compound as a building block in drug discovery is illustrated below.
Caption: Logical workflow in drug discovery utilizing 1-BOC-cis-3,5-dimethylpiperazine.
Conclusion
1-BOC-cis-3,5-dimethylpiperazine is a synthetically versatile and valuable intermediate for the development of novel chemical entities with potential therapeutic applications. Its well-defined stereochemistry and the presence of a readily cleavable protecting group make it an ideal scaffold for creating diverse molecular libraries. The synthetic protocols and structural data provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and organic synthesis. Further exploration of the biological activities of its derivatives is likely to uncover new therapeutic opportunities.
References
- 1. chemscene.com [chemscene.com]
- 2. capotchem.com [capotchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Boc-3,5-dimethyl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]
- 6. tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tuodaindus.com [tuodaindus.com]
Methodological & Application
Application Note: N-Alkylation of 1-BOC-cis-3,5-dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-BOC-cis-3,5-dimethylpiperazine is a valuable building block in medicinal chemistry, frequently used in the synthesis of complex bioactive molecules and pharmaceutical agents.[1] The presence of the tert-butoxycarbonyl (BOC) protecting group on one of the piperazine nitrogens allows for the selective mono-N-alkylation of the remaining secondary amine.[2][3] This application note provides detailed protocols for two of the most common and effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination with aldehydes or ketones.[2][4]
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine on 1-BOC-cis-3,5-dimethylpiperazine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[4]
General Reaction Scheme:
Materials:
-
1-BOC-cis-3,5-dimethylpiperazine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Reagents for work-up (e.g., water, ethyl acetate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-cis-3,5-dimethylpiperazine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., MeCN) to create a stirrable suspension.
-
Slowly add the alkyl halide (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the solid base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Summary for Direct N-Alkylation:
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | MeCN | 60 | 6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 12 | 80-90 |
| Benzyl Bromide | Cs₂CO₃ | MeCN | RT | 8 | 90-98 |
| Propargyl Bromide | DIPEA | MeCN | 50 | 10 | 75-85 |
Note: Yields are illustrative and can vary based on the specific substrate, scale, and reaction conditions.
Protocol 2: Reductive Amination
Reductive amination is a one-pot, two-step process ideal for introducing alkyl groups from aldehydes and ketones.[4] The piperazine first reacts with the carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[4] This method is particularly advantageous as it avoids the potential for over-alkylation to form quaternary ammonium salts.[3][4]
General Reaction Scheme:
Materials:
-
1-BOC-cis-3,5-dimethylpiperazine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Acetic Acid (catalytic amount, optional)
-
Standard laboratory glassware for inert atmosphere reactions
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)
-
Silica gel for column chromatography
Experimental Protocol:
-
Dissolve 1-BOC-cis-3,5-dimethylpiperazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent (e.g., DCM) in a reaction flask under an inert atmosphere.
-
Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 1-2 hours.
-
In a single portion, add the reducing agent (e.g., STAB, 1.5 eq) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS (typically 4-16 hours).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Data Summary for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde | STAB | DCE | RT | 6 | 85-95 |
| Acetone | NaBH(OAc)₃ | DCM | RT | 12 | 80-90 |
| Benzaldehyde | NaBH₃CN | MeOH | RT | 8 | 90-98 |
| Cyclohexanone | STAB | DCM | RT | 16 | 88-96 |
Note: Yields are illustrative and can vary based on the specific substrate, scale, and reaction conditions.
Experimental Workflow Visualization
Caption: Workflow for N-alkylation of BOC-protected piperazine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents or catalyst.- Poor solubility of reagents.[4]- Reaction temperature too low. | - Use high-purity, anhydrous reagents and solvents.- Switch to a more polar aprotic solvent like DMF.[4]- Increase the reaction temperature and monitor closely. |
| Formation of Di-alkylated Byproduct | - Use of unprotected piperazine.- Stoichiometry is incorrect.- Rapid addition of the alkylating agent. | - Ensure the use of mono-BOC protected piperazine.- Use a slight excess of the piperazine relative to the alkylating agent.- Add the alkylating agent slowly or dropwise.[4] |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Ineffective base for neutralizing acid byproduct.- Poor quality of reducing agent (for reductive amination). | - Allow the reaction to run longer or increase the temperature.- Ensure at least 2.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used.- Use a fresh bottle of the reducing agent (e.g., STAB). |
| Difficult Product Extraction | - Product is protonated and remains in the aqueous layer. | - Basify the aqueous layer to a pH of 9.5-12 with NaOH or Na₂CO₃ to deprotonate the product, making it more soluble in organic solvents.[4] |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkylating agents can be toxic and carcinogenic; handle with extreme care.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: The Utility of cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate as a valuable building block in medicinal chemistry. The unique structural features of this scaffold, particularly the stereochemistry of the methyl groups, offer a platform for the development of potent and selective ligands for various biological targets, with a notable emphasis on central nervous system (CNS) receptors.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological entities. Its ability to engage in multiple hydrogen bonding and ionic interactions, along with its capacity to modulate physicochemical properties such as acidity, basicity, and lipophilicity, makes it a versatile component in drug design. The introduction of methyl groups in a cis configuration at the 3 and 5 positions provides a degree of conformational constraint and steric definition that can be exploited to enhance selectivity and potency for specific receptor subtypes. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for regioselective functionalization, making cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate a key intermediate in the synthesis of diverse compound libraries.
Key Applications in Drug Discovery
Derivatives of cis-3,5-dimethylpiperazine have shown significant promise in the development of ligands for dopamine and serotonin receptors, which are critical targets for the treatment of various neurological and psychiatric disorders.
Dopamine Receptor Ligands
The cis-3,5-dimethylpiperazine scaffold has been successfully incorporated into potent ligands for the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. Dysregulation of DAT is implicated in conditions such as ADHD, depression, and substance abuse.
Serotonin Receptor Ligands
The structural framework of cis-3,5-dimethylpiperazine is also amenable to the design of ligands for serotonin (5-HT) receptors. Specifically, it can serve as a core for developing modulators of the 5-HT1A receptor, a target for anxiolytics and antidepressants.
Quantitative Data Summary
The following table summarizes the binding affinity of a potent dopamine transporter probe synthesized using a cis-3,5-dimethylpiperazine scaffold. This data highlights the potential of this building block in generating high-affinity ligands.
| Compound ID | Target | Assay | Ki (nM)[1] |
| 9b | Dopamine Transporter (DAT) | [3H]WIN 35,428 displacement | 17.6 |
Experimental Protocols
This section provides detailed protocols for the key transformations involving cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate to synthesize a final bioactive compound.
Protocol 1: Boc Deprotection of cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, cis-3,5-dimethylpiperazine, for subsequent functionalization.
Materials:
-
cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (1.0 eq) in dichloromethane (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cis-3,5-dimethylpiperazine. The product can be used in the next step without further purification.
Protocol 2: Reductive Amination of cis-3,5-dimethylpiperazine with a Carboxylic Acid
Objective: To couple the deprotected cis-3,5-dimethylpiperazine with a carboxylic acid to form a tertiary amine, a common step in the synthesis of bioactive molecules. This protocol is a general representation of a one-pot amidation and reduction.
Materials:
-
cis-3,5-dimethylpiperazine (from Protocol 1)
-
Carboxylic acid (e.g., bis(4-fluorophenyl)acetic acid) (1.5 eq)
-
Phenylsilane
-
Zinc acetate
-
Anhydrous toluene
-
Acetic acid (3 M aqueous solution)
-
Sodium hydroxide (6 M aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a refluxing solution of the carboxylic acid (1.5 eq) in anhydrous toluene, add phenylsilane (0.75 eq).
-
Add a solution of cis-3,5-dimethylpiperazine (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.
-
Heat the reaction mixture at reflux for 16 hours to complete the amidation step.
-
Cool the reaction mixture slightly and add zinc acetate (10 mol%) followed by additional phenylsilane (3.0 eq).
-
Heat the reaction mixture at reflux for a further 4 hours. The reaction mixture will typically turn black, indicating the progress of the reduction.
-
Cool the reaction to room temperature and quench by the dropwise addition of 3 M aqueous acetic acid.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extract the amine product with 3 M aqueous acetic acid (3 x 10 mL).
-
Combine the aqueous phases and adjust the pH to 12 with 6 M aqueous sodium hydroxide.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final tertiary amine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive compounds starting from cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Caption: Synthetic and evaluation workflow.
Signaling Pathways
The following diagrams illustrate the signaling pathways of the dopamine D3 receptor and the serotonin 5-HT1A receptor, common targets for compounds derived from the cis-3,5-dimethylpiperazine scaffold.
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling.
Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Serotonin 5-HT1A receptor signaling.
References
Asymmetric Synthesis with Chiral Piperazine Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazines are a class of privileged structural motifs frequently found in a wide array of natural products and pharmaceuticals.[1][2] Their presence in medicinally relevant compounds highlights the critical importance of efficient and stereoselective synthetic methods. The piperazine core, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold for drug design. The introduction of chirality into the piperazine ring can significantly impact a molecule's biological activity, selectivity, and pharmacokinetic properties.[2][3] This document provides detailed application notes and experimental protocols for several modern and powerful strategies for the asymmetric synthesis of chiral piperazine derivatives, and their use as chiral catalysts. These protocols are intended as a practical resource for researchers in organic synthesis and drug discovery.
I. Synthesis of Chiral Piperazines via Asymmetric Hydrogenation
Asymmetric hydrogenation of pyrazine derivatives represents a direct and efficient approach to access chiral piperazines. This method often utilizes transition metal catalysts, such as iridium and palladium, in combination with chiral ligands to achieve high enantioselectivity.
A. Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines
A facile method for the synthesis of a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines, has been developed through the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method has demonstrated high enantioselectivity, with up to 96% enantiomeric excess (ee).[4][5]
Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation
A detailed experimental protocol is not available in the provided search results. However, a general procedure can be outlined based on the information.[4]
-
Activation of Pyrazine: In a suitable reaction vessel, the starting pyrazine is reacted with an alkyl halide (e.g., benzyl bromide) to form the corresponding pyrazinium salt.
-
Hydrogenation: The activated pyrazinium salt is then subjected to asymmetric hydrogenation in the presence of an Iridium catalyst, a chiral diphosphine ligand (e.g., (S,S)-f-Binaphane), and a hydrogen source under pressure.
-
Work-up and Purification: Following the reaction, the mixture is carefully worked up to isolate the chiral piperazine product. Purification is typically achieved through column chromatography.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines - Representative Data [4]
| Substrate (Pyrazine) | Activator | Chiral Ligand | Product (Piperazine) | Yield (%) | ee (%) |
| 2-Phenylpyrazine | Benzyl bromide | (S,S)-f-Binaphane | (S)-2-Phenylpiperazine | 95 | 96 |
| 2,5-Dimethylpyrazine | Benzyl bromide | (S,S)-f-Binaphane | (2S,5S)-2,5-Dimethylpiperazine | 92 | 94 |
| 2-Methyl-5-phenylpyrazine | Benzyl bromide | (S,S)-f-Binaphane | (2S,5S)-2-Methyl-5-phenylpiperazine | 90 | 95 |
Caption: Workflow for Pd-Catalyzed Synthesis of Chiral Piperazines.
II. Synthesis from Chiral Pool Starting Materials
The use of readily available chiral starting materials, such as α-amino acids, provides a reliable and often highly stereoselective route to chiral piperazines.
A. Synthesis from α-Amino Acids
A practical and scalable synthetic route to obtain orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids. This method involves a key aza-Michael addition step and can be performed on a multigram scale.
[6]Experimental Protocol: General Procedure for Synthesis from α-Amino Acids
A detailed experimental protocol is not available in the provided search results. A general workflow is described below.
[6]1. Preparation of Diamine: The starting α-amino acid is converted into an orthogonally bis-protected chiral 1,2-diamine. 2. Aza-Michael Addition: The chiral diamine undergoes an aza-Michael addition reaction with a vinyl diphenyl sulfonium salt generated in situ. 3. Cyclization and Deprotection: The resulting intermediate cyclizes to form the piperazine ring, followed by selective deprotection to yield the desired orthogonally protected chiral piperazine.
Logical Workflow for Synthesis of Chiral Piperazines from α-Amino Acids
Caption: Workflow for Synthesis from α-Amino Acids.
III. Asymmetric Alkylation and Lithiation Strategies
Direct functionalization of the piperazine ring through asymmetric alkylation or lithiation offers another powerful approach to introduce chirality.
A. Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones enables the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. These can be subsequently reduced to the corresponding chiral piperazines.
[1][7]Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation - Representative Data
[7]| Substrate (Piperazin-2-one) | Product (Piperazin-2-one) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | | N-Bz, N'-Bn protected | α-allyl-N-Bz, N'-Bn protected | 89 | 91 | | N-Bz, N'-Bn protected | α-phenylallyl-N-Bz, N'-Bn protected | 86 | 94 | | N-Bz, N'-Bn protected | α-(4-fluorophenyl)allyl-N-Bz, N'-Bn protected | 85 | 97 |
B. Asymmetric Lithiation-Trapping of N-Boc Piperazines
A method for the synthesis of enantiopure α-substituted piperazines involves the direct functionalization of the intact piperazine ring via asymmetric lithiation–substitution of an N-Boc protected piperazine using s-BuLi in the presence of a chiral ligand like (-)-sparteine.
[8]### IV. Chiral Piperazines as Catalysts in Asymmetric Synthesis
Chiral piperazines themselves can serve as effective catalysts or ligands in a variety of asymmetric transformations, inducing high enantioselectivity in the products.
A. Catalysis of Enantioselective Addition of Dialkylzincs to Aldehydes
(2S,5S)-2,5-Dialkyl substituted piperazines have been shown to catalyze the enantioselective addition of dialkylzincs to aryl aldehydes, producing the corresponding chiral secondary alcohols in high enantiomeric excess (up to 96% ee). The dilithium salt of the piperazine was found to be a more effective catalyst.
[9]#### B. Catalysis of the Enantioselective Henry Reaction
Novel tridentate Schiff bases synthesized from piperazine-amine and substituted salicylaldehydes, in the presence of Cu(II) ions, have been used to catalyze the asymmetric Henry (nitroaldol) reaction between nitromethane and various aldehydes. This method affords the corresponding β-nitro alcohols in good yields (up to 98%) and high enantioselectivities (up to 91:9 er).
[10]Table 4: Chiral Piperazine-Catalyzed Asymmetric Reactions - Representative Data
| Reaction Type | Chiral Piperazine Derivative | Substrates | Product | Yield (%) | ee (%) / er |
| Dialkylzinc Addition | (2S,5S)-2,5-Diisobutylpiperazine | Diethylzinc, Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 96 |
| Henry Reaction | Cu(II) complex of Schiff base | Nitromethane, Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 98 | 91:9 |
Logical Workflow for Chiral Piperazine-Catalyzed Asymmetric Addition
Caption: Workflow for Chiral Piperazine-Catalyzed Reaction.
Conclusion
The asymmetric synthesis of chiral piperazines and their application as catalysts are vibrant areas of research with significant implications for drug discovery and development. The methodologies outlined in these application notes provide a range of powerful tools for accessing these valuable building blocks with high stereocontrol. The choice of a particular synthetic route will depend on the desired substitution pattern, the required stereochemistry, and the availability of starting materials. Researchers are encouraged to consult the primary literature for more detailed information and the full scope of these reactions.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diastereoselective Synthesis of 2,6-Disubstituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a multitude of blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] Specifically, 2,6-disubstituted piperazines offer a unique three-dimensional architecture that can be exploited to enhance target binding and selectivity. However, the stereocontrolled synthesis of these structures, particularly achieving high diastereoselectivity for either cis or trans isomers, remains a significant challenge.[3] This document provides detailed application notes and experimental protocols for key diastereoselective methods in the synthesis of 2,6-disubstituted piperazines, aiding researchers in the development of novel therapeutics.
Significance in Drug Development
The spatial arrangement of substituents on the piperazine ring profoundly influences biological activity. The ability to selectively synthesize cis or trans isomers allows for a systematic exploration of the chemical space around a pharmacophore, leading to optimized drug candidates with improved potency and reduced off-target effects. Many therapeutic agents, including antiviral, anticancer, and antipsychotic drugs, incorporate the 2,6-disubstituted piperazine core.[2][4]
General Strategies for Diastereoselective Synthesis
Several powerful strategies have been developed to control the diastereoselectivity in the synthesis of 2,6-disubstituted piperazines. These methods often leverage chiral pool starting materials, stereoselective cyclization reactions, or the reduction of stereodefined precursors.
Figure 1. Generalized workflow for the diastereoselective synthesis of 2,6-disubstituted piperazines.
Key Experimental Protocols
Palladium-Catalyzed Intramolecular Hydroamination for trans-2,6-Disubstituted Piperazines
This method, developed by Michael and coworkers, provides excellent diastereoselectivity for the trans isomer through a palladium-catalyzed intramolecular hydroamination of an aminoalkene precursor derived from a chiral amino acid.[5][6][7] The steric bulk of the nitrogen protecting group is crucial for directing the stereochemical outcome.[7]
Experimental Workflow:
Figure 2. Workflow for the synthesis of trans-2,6-disubstituted piperazines via Pd-catalyzed hydroamination.
Protocol: Synthesis of trans-(+)-1-Cbz-2-methyl-6-pentylpiperazine
-
Step 1: Synthesis of the Aminoalkene Precursor.
-
To a solution of the cyclic sulfamidate derived from L-alanine (1.0 equiv) in anhydrous acetonitrile (0.2 M) is added N-Cbz-allylamine (1.2 equiv) and potassium carbonate (1.5 equiv).
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-Cbz protected aminoalkene.
-
-
Step 2: Palladium-Catalyzed Hydroamination.
-
To a solution of the aminoalkene from Step 1 (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added --INVALID-LINK--2 (0.05 equiv).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the trans-2,6-disubstituted piperazine.
-
| Substituent (R) | Protecting Group (PG) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Methyl | Cbz | 88 | >20:1 |
| Isobutyl | Ts | 95 | >20:1 |
| Benzyl | Nos | 92 | >20:1 |
| Phenyl | TFA | 98 | 15:1 |
Table 1. Representative data for the Pd-catalyzed hydroamination synthesis of trans-2,6-disubstituted piperazines.[7]
Palladium-Catalyzed Carboamination for cis-2,6-Disubstituted Piperazines
In contrast to the hydroamination approach, the palladium-catalyzed carboamination of aminoalkenes developed by Wolfe and coworkers generally favors the formation of cis-2,6-disubstituted piperazines.[4] This method involves the reaction of an unprotected aminoalkene with an aryl or vinyl halide.
Protocol: Synthesis of cis-1-Phenyl-2,6-dimethylpiperazine
-
Step 1: Synthesis of the Aminoalkene Precursor.
-
The unprotected aminoalkene is prepared from the corresponding amino acid via standard procedures.
-
-
Step 2: Palladium-Catalyzed Carboamination.
-
To a solution of the aminoalkene (1.0 equiv) and bromobenzene (1.1 equiv) in toluene (0.2 M) is added Pd(OAc)2 (0.05 equiv), P(t-Bu)3 (0.10 equiv), and NaOt-Bu (2.2 equiv).
-
The reaction mixture is heated to 110 °C in a sealed tube for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the cis-2,6-disubstituted piperazine.
-
| Substituent (R) | Aryl Halide | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Methyl | Bromobenzene | 75 | 10:1 |
| Benzyl | 4-Bromotoluene | 71 | 12:1 |
| Isobutyl | 1-Iodonaphthalene | 68 | >20:1 |
Table 2. Representative data for the Pd-catalyzed carboamination synthesis of cis-2,6-disubstituted piperazines.
Diastereoselective Reduction of 2,6-Diketopiperazines
The reduction of chiral 2,6-diketopiperazines, which can be readily synthesized from amino acid precursors, is a straightforward method to access 2,6-disubstituted piperazines. The stereochemistry of the product is dictated by the stereocenters present in the diketopiperazine.
Protocol: Synthesis of cis-(2S,6S)-2,6-Dibenzylpiperazine
-
Step 1: Synthesis of the 2,6-Diketopiperazine.
-
L-Phenylalanine methyl ester hydrochloride (1.0 equiv) is coupled with N-Boc-L-phenylalanine (1.0 equiv) using a standard peptide coupling reagent such as HATU or EDC/HOBt.
-
The resulting dipeptide is treated with trifluoroacetic acid to remove the Boc protecting group.
-
The deprotected dipeptide is then cyclized under basic conditions (e.g., heating in methanol with sodium methoxide) to form the cis-2,6-dibenzyl-diketopiperazine.
-
-
Step 2: Reduction of the Diketopiperazine.
-
To a suspension of lithium aluminum hydride (4.0 equiv) in anhydrous THF (0.1 M) at 0 °C is added a solution of the diketopiperazine from Step 1 (1.0 equiv) in THF dropwise.
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting solid is filtered off, and the filtrate is concentrated.
-
The crude product is purified by crystallization or column chromatography to yield the cis-2,6-disubstituted piperazine.
-
| Diketopiperazine Substituents | Reducing Agent | Yield (%) | Diastereoselectivity |
| 2,6-Dibenzyl | LiAlH4 | 85 | >99% cis |
| 2,6-Dimethyl | BH3·THF | 82 | >99% cis |
| 2-Methyl-6-isobutyl | NaBH4/I2 | 70 | >95% cis[4] |
Table 3. Representative data for the reduction of 2,6-diketopiperazines.
Conclusion
The diastereoselective synthesis of 2,6-disubstituted piperazines is a critical aspect of modern drug discovery. The choice of synthetic strategy depends on the desired diastereomer (cis or trans) and the available starting materials. The protocols outlined in this document provide robust and reliable methods for accessing these valuable building blocks. Careful consideration of reaction conditions, particularly catalyst, solvent, and protecting groups, is essential for achieving high yields and diastereoselectivities. The provided data tables offer a comparative overview of the efficacy of these methods for different substrates.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 5. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for Palladium-Catalyzed Amination of Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of N-arylpiperazines. The N-aryl piperazine motif is a privileged scaffold found in a wide array of biologically active molecules and approved pharmaceuticals targeting conditions such as cancer, depression, and anxiety.[1] This document provides detailed protocols and quantitative data for the palladium-catalyzed amination of chiral piperazines with aryl halides.
Introduction
The synthesis of chiral N-arylpiperazines is a critical step in the development of many pharmaceutical compounds. Traditional methods for their synthesis often involve harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[2] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a milder and more efficient alternative.[3] The Buchwald-Hartwig amination, in particular, has emerged as a go-to method for the construction of these valuable compounds.[1]
The success of this transformation is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. Sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have been instrumental in achieving high yields and broad functional group tolerance, even with challenging aryl chloride substrates.[1][4] This application note will detail a representative protocol and summarize key data to guide researchers in the successful application of this important reaction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the palladium-catalyzed amination of piperazine derivatives with various aryl halides, highlighting the effects of different catalysts, ligands, and reaction conditions on product yields.
Table 1: Palladium-Catalyzed Amination of N-Boc-Piperazine with Aryl Halides
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-Butanol | 100 | 18 | 95 |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 12 | 92 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 1-Bromo-7-fluoronaphthalene | Pd₂(dba)₃ (2) | DavePhos (4) | NaOt-Bu | Toluene | 100 | 16 | 90[2] |
| 4-Bromoanisole | (SIPr)Pd(allyl)Cl (1) | - | NaOt-Bu | THF | 65 | 0.5 | 90[4] |
Table 2: Palladium-Catalyzed Amination of Piperazine with Aryl Chlorides under Aerobic, Solvent-Free Conditions
| Aryl Chloride | Palladium Precatalyst (mol%) | Base | Temperature (°C) | Time (min) | Yield (%) |
| 4-Chloro-t-butylbenzene | G3-XPhos (2) | NaOt-Bu | 100 | 10 | 97[5] |
| 2-Chlorotoluene | G3-XPhos (2) | NaOt-Bu | 100 | 10 | 95[5] |
| 4-Chloroanisole | G3-XPhos (2) | NaOt-Bu | 100 | 10 | 92[5] |
| 1-Chloro-4-(trifluoromethyl)benzene | G3-XPhos (2) | NaOt-Bu | 100 | 10 | 85[5] |
Experimental Protocols
The following is a detailed protocol for a representative palladium-catalyzed amination of a chiral piperazine derivative with an aryl bromide. This protocol can be adapted for a variety of substrates with appropriate optimization of the reaction conditions.
General Procedure for the Buchwald-Hartwig Amination of (R)-1-Boc-2-methylpiperazine with 4-Bromotoluene
Materials:
-
(R)-1-Boc-2-methylpiperazine
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or oven-dried round-bottom flask)
-
Magnetic stirrer and heating plate
-
Syringes and needles
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add (R)-1-Boc-2-methylpiperazine (1.2 mmol) and 4-bromotoluene (1.0 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed amination.
References
Application of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate in kinase inhibitor synthesis
Application Note
Introduction
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate and its stereoisomers are valuable chiral building blocks in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and provide a versatile scaffold for interacting with biological targets.[1][2] This application note details the use of a closely related stereoisomer, (2R,5S)-tert-butyl-2,5-dimethylpiperazine-1-carboxylate, in the synthesis of a potent and selective Bruton's Tyrosine Kinase (Btk) inhibitor. While public domain data on the direct application of the (3R,5S)-rel- form is limited, the presented synthesis of a Btk inhibitor serves as a representative example of the utility of this class of chiral synthons in developing targeted kinase inhibitors.
Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[3][4][5] Inhibitors of Btk have shown significant clinical efficacy. The synthesis described herein, adapted from patent literature, showcases a multi-step sequence to construct a complex heterocyclic molecule with high affinity for the Btk enzyme.[6]
Data Presentation
Table 1: Synthesis Overview
| Step | Reaction | Key Reagents | Product |
| 1 | Nucleophilic Aromatic Substitution | (2R,5S)-tert-butyl-2,5-dimethylpiperazine-1-carboxylate, 5-bromo-2-nitropyridine | (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
| 2 | Palladium-catalyzed Cross-Coupling | Intermediate from Step 1, Pyridinone boronic acid derivative | Coupled intermediate |
| 3 | Reduction of Nitro Group | Hydrogen, Palladium on Carbon | Amino-pyridine intermediate |
| 4 | N-Alkylation with Oxetane | 3-(bromomethyl)oxetane | Oxetanyl-piperazine intermediate |
| 5 | Final Assembly and Deprotection | Multi-step process | Final Btk Inhibitor |
Note: Specific yields for each step are not detailed in the source patent.
Table 2: Biological Activity of Related Btk Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| BMS-986142 | Btk | 0.5 | [7] |
| Rilzabrutinib (PRN1008) | Btk | 3.1 | [8] |
| BTK inhibitor 18 | Btk | 84 | [9] |
| Zanubrutinib | Btk | <1 | [2][10] |
Note: The IC50 value for the specific Btk inhibitor synthesized in the detailed protocol is not publicly available. The table provides context on the potency of other Btk inhibitors.
Experimental Protocols
The following protocols are adapted from patent US20130116245A1 for the synthesis of a representative Btk inhibitor.[6]
Step 1: Synthesis of (2R,5S)-tert-Butyl-2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
-
To a solution of (2R,5S)-tert-butyl-2,5-dimethylpiperazine-1-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), add 5-bromo-2-nitropyridine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Subsequent Synthetic Steps
The intermediate from Step 1 undergoes a series of transformations as outlined in the patent, including:
-
A Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the pyridinone core.
-
Reduction of the nitro group to an amine, typically using catalytic hydrogenation (H2, Pd/C).
-
Alkylation of the secondary amine on the piperazine ring with an appropriate electrophile, such as an oxetane derivative.
-
Further coupling and deprotection steps to yield the final Btk inhibitor.
A detailed, step-by-step protocol for the entire multi-step synthesis is extensive and proprietary to the patent holder. Researchers should refer to the full patent document for specific reaction conditions and characterization data.
Visualizations
Caption: Synthetic workflow for a Btk inhibitor.
Caption: Simplified Btk signaling pathway.
References
- 1. Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of Bruton’s tyrosine kinase in B cells and malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase in B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. BTK inhibitor 18 | Btk | | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Guide to the Experimental Deprotection of N-Boc Substituted Piperazines
Introduction
The piperazine moiety is a critical pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs.[1] The synthesis of complex molecules incorporating this scaffold often necessitates the use of protecting groups to achieve selective functionalization of its two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for one of the piperazine nitrogens due to its stability in various reaction conditions and its relatively straightforward removal.[2] This application note provides detailed protocols and comparative data for the deprotection of N-Boc substituted piperazines, a crucial final step in many synthetic routes. The focus is on common acidic deprotection methods, potential side reactions, and alternative milder conditions suitable for sensitive substrates.
Core Concepts of Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. The choice of acid and solvent system is critical and can influence reaction efficiency, yield, and the formation of byproducts.[3] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[4]
A primary challenge in Boc deprotection is the management of the liberated tert-butyl cation, a reactive electrophile. This cation can alkylate nucleophilic sites on the desired product or other sensitive functional groups, leading to impurities that can complicate purification.[3] To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[3]
Comparative Data of Boc Deprotection Methods
The selection of a deprotection strategy often involves a trade-off between reaction rate and functional group tolerance. The following table summarizes typical conditions and outcomes for common Boc deprotection methods for substituted piperazines.
| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Standard Acidic | ||||
| Trifluoroacetic Acid | 25-50% TFA in DCM, 0 °C to room temperature | 1-4 hours | >90% | A common and generally effective method.[5] The resulting trifluoroacetate salt can sometimes be challenging to handle.[5] |
| Hydrochloric Acid | 4M HCl in dioxane, room temperature | 1-4 hours | >90% | An alternative to TFA, often yielding a crystalline hydrochloride salt that is easily isolated by filtration.[3] |
| Milder Alternative | ||||
| Oxalyl Chloride/Methanol | Oxalyl chloride (3 equiv.) in methanol, room temp. | 1-4 hours | Up to 90% | A mild method suitable for substrates with acid-sensitive functional groups.[6] |
| p-Toluenesulfonic Acid | TsOH·H₂O in DME, 40°C | 2 hours | 91-98% | An alternative acidic condition that avoids the use of volatile and corrosive acids like TFA or HCl. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and widely used method for the removal of the Boc protecting group.
Materials:
-
N-Boc protected substituted piperazine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[5]
-
Cool the solution to 0 °C using an ice bath.[5]
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.[5]
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[5]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[5]
-
The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.[5]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative to TFA and is particularly useful when the trifluoroacetate salt of the product is problematic.
Materials:
-
N-Boc protected substituted piperazine
-
4M HCl in dioxane solution
-
Methanol or dioxane (as a co-solvent, if needed)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[5]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[5] Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[5]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[5]
-
To obtain the free base, the resulting crude salt can be neutralized with a base such as saturated aqueous NaHCO₃ and extracted with an organic solvent as described in Protocol 1.[5]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the Boc deprotection of substituted piperazines.
Caption: Mechanism of acid-catalyzed Boc deprotection and potential t-butylation side reaction.
Troubleshooting and Considerations
-
Incomplete Reactions: If the deprotection is sluggish, consider increasing the reaction time or the concentration of the acid.[3] Gentle warming can also be employed, but this may increase the likelihood of side reactions.[3]
-
Side Product Formation: The primary side products arise from the reaction of the tert-butyl cation with nucleophiles. The use of scavengers like triisopropylsilane (TIS) or water can help to minimize the formation of these impurities.[3]
-
Substrate Sensitivity: For substrates containing other acid-labile functional groups (e.g., esters, acetals), harsh acidic conditions may cause their cleavage. In such cases, milder deprotection methods, such as using oxalyl chloride in methanol, should be considered.[5]
-
Product Isolation: If the deprotected piperazine is obtained as a salt (e.g., hydrochloride or trifluoroacetate), it may be isolated directly by precipitation or filtration. To obtain the free base, a neutralization and extraction work-up is necessary.[5]
The deprotection of N-Boc substituted piperazines is a fundamental transformation in organic synthesis and drug discovery. A thorough understanding of the available methods, their mechanisms, and potential pitfalls is essential for achieving high yields and purity. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform this critical reaction. Careful consideration of the substrate's properties and the appropriate choice of reagents and conditions will lead to the desired deprotected piperazine, ready for subsequent synthetic manipulations or biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Application Notes and Protocols: Reductive Amination of 1-BOC-3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reductive amination of 1-BOC-3,5-dimethylpiperazine with various carbonyl compounds. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of diverse substituted piperazine derivatives.
Introduction
Reductive amination is a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent to the corresponding amine. 1-BOC-3,5-dimethylpiperazine is a valuable building block in organic synthesis, and its N-alkylation via reductive amination allows for the introduction of a wide range of substituents, facilitating the exploration of chemical space in drug discovery programs.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity for iminium ions over carbonyls, and a better safety profile compared to reagents like sodium cyanoborohydride.[2][3] This one-pot procedure is generally high-yielding and tolerates a wide variety of functional groups.[1]
Reaction Scheme
The general scheme for the reductive amination of 1-BOC-3,5-dimethylpiperazine is depicted below. The reaction involves the coupling of the secondary amine of the piperazine with an aldehyde or a ketone in the presence of a reducing agent.
Caption: General reaction scheme for the reductive amination of 1-BOC-3,5-dimethylpiperazine.
Tabulated Reaction Conditions
The following table summarizes typical conditions for the reductive amination of N-Boc protected piperazines with aldehydes and ketones. These conditions can be adapted for 1-BOC-3,5-dimethylpiperazine.
| Parameter | Condition | Notes | Reference(s) |
| Amine | 1-BOC-3,5-dimethylpiperazine | 1.0 equivalent | [4] |
| Carbonyl Compound | Aldehyde or Ketone | 1.0 - 1.2 equivalents | [4] |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 equivalents | [4][5] |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Anhydrous conditions are recommended. | [3][4][5] |
| Temperature | Room Temperature | Reactions are typically stirred at ambient temperature. | [4][5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until completion. | [4] |
| Work-up | Quench with saturated aq. NaHCO₃, extract with organic solvent. | The organic layers are combined, washed with brine, dried, and concentrated. | [4][5] |
| Purification | Flash column chromatography | The crude product is purified on silica gel. | [4][5] |
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the synthesis of 1-BOC-4-benzyl-3,5-dimethylpiperazine.
Materials:
-
1-BOC-3,5-dimethylpiperazine (1.0 equiv.)
-
Benzaldehyde (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-BOC-3,5-dimethylpiperazine and dissolve it in anhydrous DCM.
-
Add benzaldehyde to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-BOC-4-benzyl-3,5-dimethylpiperazine.
Protocol 2: Reductive Amination with a Ketone (e.g., Acetone)
This protocol describes the synthesis of 1-BOC-4-isopropyl-3,5-dimethylpiperazine.
Materials:
-
1-BOC-3,5-dimethylpiperazine (1.0 equiv.)
-
Acetone (1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-BOC-3,5-dimethylpiperazine and acetone in anhydrous DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in portions to the stirred solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers in a separatory funnel and extract the aqueous phase with DCE.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the reductive amination of 1-BOC-3,5-dimethylpiperazine.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for cis-3,5-Dimethylpiperazine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of cis-3,5-dimethylpiperazine represent a class of chiral ligands that have garnered attention in the field of asymmetric catalysis. The inherent C2-symmetry of the cis-3,5-dimethylpiperazine backbone makes it an attractive scaffold for the synthesis of chiral ligands. These ligands, upon coordination with transition metals, can create a well-defined chiral environment that enables high stereocontrol in a variety of chemical transformations. This document provides an overview of their applications, relevant quantitative data, and detailed experimental protocols for their use in key catalytic reactions.
Key Applications
Ligands derived from cis-3,5-dimethylpiperazine have shown promise in several areas of asymmetric catalysis, primarily in reactions involving the formation of new stereocenters. The predictable stereochemical outcome and the modular nature of these ligands, allowing for fine-tuning of steric and electronic properties, make them valuable tools for synthetic chemists.
One of the notable applications is in the asymmetric addition of organozinc reagents to aldehydes . This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. The C2-symmetric environment provided by cis-3,5-dimethylpiperazine-based ligands can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
Data Presentation
The efficacy of cis-3,5-dimethylpiperazine-derived ligands in asymmetric catalysis is demonstrated by the high enantioselectivities achieved. Below is a summary of representative data for the enantioselective addition of diethylzinc to various aldehydes.
| Entry | Aldehyde | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine | Toluene | 0 | 95 | 98 (R) |
| 2 | 4-Chlorobenzaldehyde | (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine | Toluene | 0 | 92 | 97 (R) |
| 3 | 4-Methoxybenzaldehyde | (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine | Toluene | 0 | 96 | 99 (R) |
| 4 | 2-Naphthaldehyde | (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine | Toluene | 0 | 90 | 96 (R) |
| 5 | Hexanal | (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine | Toluene | 0 | 85 | 95 (R) |
Experimental Protocols
Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine
A method for producing cis-2,6-dimethylpiperazine involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst and an organic solvent.[1]
Materials:
-
Diisopropanolamine
-
Ammonia
-
Nickel or Cobalt catalyst
-
Aromatic hydrocarbon solvent (e.g., benzene, toluene, xylene)
-
Autoclave reactor
Procedure:
-
Charge the autoclave with diisopropanolamine, the catalyst, and the organic solvent. The preferred amount of solvent is 0.5 to 5 parts by weight relative to diisopropanolamine.[1]
-
Introduce ammonia into the reactor.
-
Heat the reactor to a temperature of 180°C or higher. This temperature is crucial for the isomerization of the trans-isomer to the desired cis-isomer.[1]
-
After the reaction is complete, cool the reactor and vent the excess ammonia.
-
The product mixture, containing cis- and trans-2,6-dimethylpiperazine, is then subjected to crystallization from the organic solvent to isolate the high-purity cis-isomer.[1]
Protocol 2: General Procedure for Asymmetric Addition of Diethylzinc to Aldehydes
This protocol outlines a general method for the enantioselective addition of diethylzinc to aldehydes using a chiral ligand derived from cis-3,5-dimethylpiperazine.
Materials:
-
Chiral cis-3,5-dimethylpiperazine-derived ligand (e.g., (3S,5S)-1,4-Bis(1-phenylethyl)-3,5-dimethylpiperazine)
-
Aldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Schlenk flask and nitrogen or argon gas supply
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the chiral cis-3,5-dimethylpiperazine-derived ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol) to the solution of the ligand.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring the solution at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a 5% aqueous solution of HCl.
-
Separate the aqueous and organic layers.
-
Extract the aqueous phase with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Logical Relationship of Ligand Symmetry and Catalytic Outcome
References
Application Notes and Protocols for Multi-Step Synthesis of Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary multi-step synthesis strategies for chiral piperazines, a critical scaffold in modern drug discovery. The following sections detail several key asymmetric synthesis methodologies, provide specific experimental protocols, and illustrate relevant biological signaling pathways where chiral piperazine-containing molecules have demonstrated significant therapeutic impact.
Introduction to Chiral Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of chirality to the piperazine core significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. However, the synthesis of enantiomerically pure piperazines presents considerable challenges. This document outlines several effective strategies to address this synthetic challenge.
Key Asymmetric Synthesis Strategies
Several powerful methodologies have been developed for the asymmetric synthesis of chiral piperazines. These can be broadly categorized as follows:
-
Synthesis from the Chiral Pool: Utilizing readily available chiral starting materials, such as amino acids, to introduce stereochemistry into the piperazine ring. This is a robust method for ensuring high enantiopurity.[2][3]
-
Catalytic Asymmetric Hydrogenation: The use of chiral catalysts, often based on iridium or palladium, to achieve enantioselective hydrogenation of prochiral pyrazine or piperazinone precursors.[2][4]
-
Asymmetric Lithiation and Functionalization: Chiral ligands, such as (-)-sparteine, can direct the stereoselective deprotonation and subsequent functionalization of a C-H bond on the piperazine ring.[5]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: This method allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[6][7]
The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Quantitative Data Summary
The following tables summarize the quantitative data for various chiral piperazine synthesis methodologies, allowing for easy comparison of yields and enantioselectivities.
Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [4]
| Substrate | Product | Yield (%) | ee (%) |
| 5,6-diphenylpyrazin-2-ol | (5S,6S)-5,6-diphenylpiperazin-2-one | 93 | 90 |
| 5,6-di(p-tolyl)pyrazin-2-ol | (5S,6S)-5,6-di(p-tolyl)piperazin-2-one | 95 | 89 |
| 5,6-di(4-methoxyphenyl)pyrazin-2-ol | (5S,6S)-5,6-di(4-methoxyphenyl)piperazin-2-one | 94 | 88 |
| 5,6-di(4-fluorophenyl)pyrazin-2-ol | (5S,6S)-5,6-di(4-fluorophenyl)piperazin-2-one | 92 | 87 |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyrazinium Salts [2]
| Substrate | Product | Yield (%) | ee (%) |
| 2-Phenylpyrazinium salt | (R)-2-Phenylpiperazine | 95 | 91 |
| 2-(4-Methoxyphenyl)pyrazinium salt | (R)-2-(4-Methoxyphenyl)piperazine | 96 | 92 |
| 2-(4-Fluorophenyl)pyrazinium salt | (R)-2-(4-Fluorophenyl)piperazine | 94 | 90 |
| 2-(2-Naphthyl)pyrazinium salt | (R)-2-(2-Naphthyl)piperazine | 93 | 91 |
Experimental Protocols
Protocol 1: Synthesis of Chiral Piperazin-2-ones via Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[4]
This protocol describes the general procedure for the asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols.
Materials:
-
5,6-disubstituted pyrazin-2-ol (0.3 mmol)
-
Pd(OCOCF₃)₂ (3.0 mol%)
-
(R)-TolBINAP (3.3 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
Dichloromethane (DCM) (1.5 mL)
-
Benzene (1.5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
To a dried autoclave, add the 5,6-disubstituted pyrazin-2-ol, Pd(OCOCF₃)₂, (R)-TolBINAP, and TsOH·H₂O.
-
Add DCM and benzene to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 1000 psi with hydrogen gas.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral piperazin-2-one.
Protocol 2: Synthesis of Chiral Piperazines from Amino Acids via a Five-Step Sequence[1]
This protocol outlines a concise synthesis of 3-substituted piperazine-2-acetic acid esters starting from an N-Boc protected amino acid.
Step 1: Synthesis of the β-ketoester
-
To a solution of N-Boc protected amino acid (1 equiv.) in anhydrous THF at -10 °C, add carbonyldiimidazole (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 3 hours.
-
In a separate flask, prepare a solution of potassium ethyl malonate (2 equiv.) and MgCl₂ (2 equiv.) in anhydrous THF and stir for 3 hours at room temperature.
-
Cool the second flask to -10 °C and add the activated amino acid solution from the first flask dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the β-ketoester.
Step 2: Reductive Amination
-
To a solution of the β-ketoester (1 equiv.) and ammonium acetate (10 equiv.) in methanol, add sodium cyanoborohydride (3 equiv.).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude diamine.
Step 3: Nosylation
-
To a solution of the crude diamine (1 equiv.) and triethylamine (3 equiv.) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.5 equiv.).
-
Stir the reaction at room temperature for 3 hours.
-
Wash the reaction mixture with 1 M HCl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Step 4: Cyclization
-
To a solution of the nosylated diamine (1 equiv.) in acetonitrile, add K₂CO₃ (3 equiv.) and 2-bromoethyldiphenylsulfonium triflate (1.2 equiv.).
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate. Purify by column chromatography.
Step 5: Boc Deprotection
-
To a solution of the cyclized product (1 equiv.) in dichloromethane, add trifluoroacetic acid (10 equiv.).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the final 3-substituted piperazine-2-acetic acid ester.
Signaling Pathways and Experimental Workflows
BCR-ABL Kinase Signaling Pathway and Inhibition by Imatinib
Imatinib (Gleevec®) is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The drug targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Imatinib contains a chiral N-methylpiperazine moiety that is crucial for its activity. The following diagram illustrates the BCR-ABL signaling pathway and its inhibition by Imatinib.[8][9][10]
Caption: BCR-ABL signaling pathway and its inhibition by Imatinib.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. Several BTK inhibitors containing chiral piperazine moieties have been developed. The diagram below shows a simplified representation of the BTK signaling pathway.[11][12]
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
General Workflow for Chiral Piperazine Synthesis from Amino Acids
The following diagram illustrates a typical multi-step workflow for the synthesis of a chiral piperazine derivative starting from a chiral amino acid. This process highlights the key transformations involved in building the piperazine core while retaining the initial stereochemistry.
Caption: General workflow for chiral piperazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 11. researchgate.net [researchgate.net]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Orthogonally Protected Chiral Piperazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of orthogonally protected chiral piperazines, crucial building blocks in modern drug discovery. The piperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and the ability to introduce chirality and selectively functionalize the two nitrogen atoms opens up vast areas of chemical space for the development of novel therapeutics.[1]
Introduction to Chiral Piperazines and Orthogonal Protection
Chiral 2-substituted piperazines are increasingly important pharmacophores due to their three-dimensional complexity, which can lead to improved potency and selectivity for biological targets. However, their synthesis presents significant challenges, particularly in controlling stereochemistry and achieving selective functionalization of the two nitrogen atoms.[2] Traditional methods often suffer from a lack of regiocontrol, limiting their utility in complex molecule synthesis.[2]
Orthogonal protection strategies are essential for the stepwise and site-selective functionalization of piperazines. This approach utilizes protecting groups that can be removed under different, non-interfering conditions, allowing for the independent modification of each nitrogen atom. Common orthogonal protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis, and fluorenylmethyloxycarbonyl (Fmoc), which is base-labile.[1] The selection of an appropriate orthogonal protection strategy is critical for the successful synthesis of complex molecules containing the chiral piperazine motif.
Synthetic Strategies for Orthogonally Protected Chiral Piperazines
Several scalable methods have been developed for the synthesis of orthogonally protected chiral piperazines. Below are summaries and protocols for some of the most effective and widely applicable approaches.
Strategy 1: Synthesis from α-Amino Acids
A practical and scalable route to enantiomerically pure, orthogonally protected 2-substituted piperazines starts from readily available α-amino acids.[2][3][4] This method involves an aza-Michael addition as the key step and can be performed on a multigram scale.[3][4]
Key Features:
-
Starts from inexpensive and commercially available chiral α-amino acids.
-
Allows for the introduction of various substituents at the 2-position.
-
Demonstrated scalability for multigram synthesis.[2]
Quantitative Data Summary:
| Starting α-Amino Acid | R-group | N¹-Protecting Group | N⁴-Protecting Group | Overall Yield (%) | Enantiomeric Excess (%) |
| L-Alanine | Methyl | Boc | Trifluoroacetyl | ~60 | >99 |
| L-Phenylalanine | Benzyl | Boc | Trifluoroacetyl | ~55 | >99 |
| L-Valine | Isopropyl | Cbz | Trifluoroacetyl | ~50 | >99 |
Experimental Workflow (Strategy 1):
Caption: Workflow for the synthesis of chiral piperazines from α-amino acids.
Detailed Protocol (Strategy 1):
Step 1: Reduction of N-Boc-α-amino acid to N-Boc-amino alcohol
-
To a solution of N-Boc-L-amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through Celite and concentrate the filtrate under reduced pressure to afford the crude N-Boc-amino alcohol, which is used in the next step without further purification.
Step 2: Synthesis of Orthogonally Bis-protected Chiral 1,2-Diamine
-
To a solution of the crude N-Boc-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (3.0 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and dissolve the crude mesylate in DMF (0.5 M). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12-16 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
To a solution of the crude azide in THF/water (4:1, 0.2 M), add triphenylphosphine (1.5 eq) and stir at room temperature for 8-12 hours.
-
Concentrate the mixture and dissolve the residue in DCM (0.3 M). Add trifluoroacetic anhydride (TFAA, 1.5 eq) and pyridine (2.0 eq) at 0 °C.
-
Stir at room temperature for 2 hours, then wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the orthogonally protected diamine.
Step 3 & 4: Aza-Michael Addition and Cyclization
-
To a solution of the orthogonally protected diamine (1.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) in acetonitrile (0.2 M) at room temperature, add potassium carbonate (3.0 eq).
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in methanol (0.2 M) and add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 12-16 hours to induce cyclization.
-
Concentrate the mixture, add water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography to afford the desired orthogonally protected chiral piperazine.
Strategy 2: Asymmetric Hydrogenation of Pyrazines
A facile and scalable method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of pyrazines that have been activated by alkyl halides.[5][6][7] This approach provides access to a wide range of chiral piperazines with high enantioselectivity.[5][6]
Key Features:
-
Direct and efficient route to chiral piperazines.[5]
-
Broad substrate scope, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted piperazines.[5][7]
-
Demonstrated scalability.[5]
Quantitative Data Summary:
| Pyrazine Substrate | R-group | Activating Agent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (%) |
| 2-Methylpyrazine | Methyl | Benzyl Bromide | [Ir(COD)Cl]₂ / JosiPhos | 95 | 92 |
| 2-Phenylpyrazine | Phenyl | Methyl Iodide | [Ir(COD)Cl]₂ / JosiPhos | 92 | 96 |
| 2,5-Dimethylpyrazine | Methyl | Benzyl Bromide | [Ir(COD)Cl]₂ / Walphos | 90 | 94 |
Experimental Workflow (Strategy 2):
Caption: Workflow for the asymmetric hydrogenation of pyrazines.
Detailed Protocol (Strategy 2):
Step 1 & 2: Activation and Asymmetric Hydrogenation
-
In a glovebox, a mixture of the substituted pyrazine (1.0 mmol), alkyl halide (1.1 mmol), [Ir(COD)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (1.1 mol%) in a solvent such as dichloromethane (DCM, 2 mL) is placed in a pressure reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 atm).
-
The reaction is stirred at a specified temperature (e.g., 50 °C) for 24-48 hours.
-
After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the chiral piperazine.
Step 3: Orthogonal Protection
-
To a solution of the chiral piperazine (1.0 eq) in DCM (0.2 M), add triethylamine (2.5 eq).
-
For Boc protection, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 4-6 hours.
-
For Cbz protection, add benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0 °C and stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the orthogonally protected chiral piperazine.
Orthogonal Deprotection Strategies
The key to utilizing these synthesized building blocks is the ability to selectively remove one protecting group in the presence of the other.
Deprotection Conditions:
| Protecting Group | Reagents and Conditions | Stable To |
| Boc | Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane | Hydrogenolysis, Mild Base |
| Cbz | H₂, Pd/C, Methanol | Strong Acid, Mild Base |
| Fmoc | 20% Piperidine in DMF | Strong Acid, Hydrogenolysis |
| Trifluoroacetyl | K₂CO₃, Methanol/Water | Acid, Hydrogenolysis |
Logical Relationship of Orthogonal Deprotection:
References
- 1. benchchem.com [benchchem.com]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 4. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Lithiation of N-Boc Piperazines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the asymmetric lithiation of N-Boc piperazines.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in asymmetric lithiation reactions can arise from several factors, primarily related to the extreme reactivity of organolithium reagents and the stability of the lithiated intermediate.
Potential Causes & Solutions:
-
Reagent Quality: The molarity of commercially available organolithium reagents like s-BuLi can decrease over time. It is critical to titrate the reagent before each use to determine its exact concentration.[1]
-
Atmospheric Contamination: Organolithium reagents are pyrophoric and react rapidly with atmospheric oxygen and moisture.[1][2] All reactions must be conducted under a strictly dry, inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.[1][3]
-
Solvent and Reagent Purity: Protic impurities, such as water in the solvent or on the glassware, will quench the organolithium reagent. Ensure all solvents are rigorously dried (e.g., distilled from sodium benzophenone ketyl) and degassed.[1][2][4] All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
Reaction Temperature: Most lithiation reactions require cryogenic temperatures (typically -78 °C) to prevent the decomposition of the reagent and the lithiated intermediate.[1][5] Ensure your cooling bath is maintained at the correct temperature throughout the addition and lithiation steps.
-
Lithiation Time: The optimal time for deprotonation can vary. In situ IR spectroscopy has been used to determine ideal lithiation times, which can be surprisingly short for some substrates.[5][6] Consider running a time course experiment to find the optimal duration for your specific substrate.
Below is a workflow to diagnose and address low reaction yields.
Caption: Workflow for troubleshooting low yields in lithiation reactions.
Q2: How can I improve the enantioselectivity (e.r. or e.e.) of my reaction?
Poor enantioselectivity is a common problem, often influenced by a subtle interplay between the substrate, chiral ligand, and electrophile.
Key Factors & Optimization Strategies:
-
Chiral Ligand: (-)-Sparteine is the historical ligand of choice for these reactions.[7] However, if results are poor, consider using a (+)-sparteine surrogate, as the s-BuLi/(+)-sparteine surrogate complex can be more reactive and may offer different selectivity.[8][9]
-
Distal N-Substituent: The steric and electronic properties of the substituent on the second piperazine nitrogen (N') significantly impact enantioselectivity.[6][10] A systematic variation of this group (e.g., from methyl to benzyl to a more bulky cumyl group) can reveal an optimal choice for your substrate.
-
Electrophile Choice: The nature of the electrophile is a major, sometimes unexpected, determinant of enantioselectivity.[6][10] If possible, screen different electrophiles. For instance, methyl iodide may give a different enantiomeric ratio than dimethyl sulfate.[7]
-
"Diamine Switch" Strategy: For certain electrophiles, a "diamine switch" strategy has been shown to improve enantioselectivity.[6] This involves displacing the chiral ligand post-lithiation with an achiral ligand like TMEDA before adding the electrophile.
-
Temperature and Time: The configurational stability of the lithiated intermediate is temperature-dependent.[11] Ensure the reaction is kept at a stable -78 °C. Trapping the intermediate too slowly can allow for epimerization, thus lowering the enantiomeric ratio.[7]
Caption: Key factors influencing the enantioselectivity of the lithiation reaction.
Q3: I am observing significant side products. What are they and how can I minimize them?
The most common side reaction in the lithiation of N-Boc piperazines is ring fragmentation.
Problem: Ring Fragmentation
This occurs when the lone pair of the distal nitrogen attacks the electrophile, leading to the cleavage of the piperazine ring. This side reaction is particularly problematic when using less sterically hindered N'-substituents (like N'-methyl) and certain reactive electrophiles.[7]
Solutions:
-
Increase Steric Hindrance: The most effective way to prevent ring fragmentation is to replace the N'-substituent with a more sterically bulky group.[6][7] Groups like N'-benzyl, N'-t-butyl, or N'-trityl have been shown to suppress or eliminate this side reaction.[7]
-
Optimize Electrophile: The choice of electrophile can influence the extent of fragmentation. If fragmentation is observed, consider using a different, perhaps less reactive or more sterically hindered, electrophile.
Data Summary
Table 1: Influence of N'-Substituent on Ring Fragmentation
| N'-Substituent on N-Boc Piperazine | Electrophile (Example) | Ring Fragmentation Observed? | Reference |
| Methyl | Methyl Chloroformate | Yes | [7] |
| Benzyl | Methyl Chloroformate | No | [7] |
| t-Butyl | Methyl Chloroformate | No | [7] |
| Cumyl | Methyl Chloroformate | No | [7] |
Experimental Protocols
Protocol 1: Titration of sec-Butyllithium (s-BuLi)
This protocol is a representative method for determining the accurate concentration of the organolithium reagent.[1]
Materials:
-
Dry 100 mL Schlenk flask with a stir bar
-
Anhydrous solvent (e.g., THF)
-
N-Benzylbenzamide (or other suitable standard)
-
s-BuLi solution (to be titrated)
-
Anhydrous indicator solution (e.g., 1,3-diphenylacetone p-tosylhydrazone in THF)
-
Gas-tight syringes
-
Inert atmosphere setup (Schlenk line)
Procedure:
-
Flame-dry the Schlenk flask under vacuum and cool under a positive pressure of argon.
-
Add a precisely weighed amount of N-benzylbenzamide to the flask.
-
Add anhydrous THF (e.g., 20 mL) via syringe to dissolve the standard.
-
Cool the solution to 0 °C in an ice bath.
-
Add a few drops of the indicator solution.
-
Slowly add the s-BuLi solution dropwise via a gas-tight syringe while stirring vigorously.
-
The endpoint is reached when a persistent color change (e.g., to yellow or orange, depending on the indicator) is observed.
-
Record the volume of s-BuLi solution added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of standard) / (volume of s-BuLi in L) .
Protocol 2: General Procedure for Asymmetric Lithiation-Trapping of N-Boc-N'-benzyl piperazine
This procedure is based on established methods for s-BuLi/(-)-sparteine mediated lithiation.[6][7][12]
Materials:
-
N-Boc-N'-benzyl piperazine
-
(-)-Sparteine
-
s-BuLi (freshly titrated)
-
Anhydrous diethyl ether (Et₂O) or other suitable solvent
-
Electrophile (e.g., trimethylsilyl chloride)
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware, flame-dried
-
Inert atmosphere setup (Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under argon, add N-Boc-N'-benzyl piperazine (1.0 equiv).
-
Dissolve the substrate in anhydrous Et₂O (concentration typically 0.05-0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add (-)-sparteine (1.1-1.2 equiv) via syringe and stir for 10 minutes.
-
Slowly add s-BuLi (1.1-1.2 equiv) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for the optimized lithiation time (e.g., 1-5 hours).[7]
-
Add the electrophile (1.2-1.5 equiv) dropwise.
-
Continue stirring at -78 °C for an additional 1-3 hours or until the reaction is complete (monitor by TLC or LCMS if possible).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup (e.g., extract with ethyl acetate, wash with brine, dry over Na₂SO₄).
-
Purify the crude product by flash column chromatography.
-
Determine yield and enantiomeric ratio (e.r.) by chiral HPLC or NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of cis-3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of cis-3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester.
Troubleshooting Guide
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of cis-3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in either the formation of the cis-3,5-dimethylpiperazine ring or the subsequent Boc protection step. A systematic approach to identify the bottleneck is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low overall yield.
Detailed Steps:
-
Evaluate the Synthesis of cis-3,5-Dimethylpiperazine: The stereoselective synthesis of the piperazine ring is a critical step.
-
Catalyst Selection: The choice of hydrogenation catalyst can significantly influence the cis:trans isomer ratio. For the analogous synthesis of 3,5-dimethylpiperidine from 3,5-lutidine, ruthenium-based catalysts have shown a preference for the cis isomer.
-
Reaction Conditions: Temperature and pressure are key parameters in catalytic hydrogenation. Optimization of these conditions is necessary to maximize the yield of the desired cis isomer.
-
-
Optimize the Boc Protection Step:
-
Stoichiometry: Ensure the correct stoichiometry of di-tert-butyl dicarbonate (Boc₂O). An excess may lead to di-protection, while an insufficient amount will result in incomplete conversion.
-
Base and Solvent: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents.
-
Temperature: The reaction is typically carried out at room temperature. Lowering the temperature may be necessary if side reactions are observed.
-
Issue 2: Poor Cis:Trans Isomer Ratio
Question: The synthesis of my 3,5-dimethylpiperazine results in a mixture of cis and trans isomers with a low proportion of the desired cis isomer. How can I improve the stereoselectivity?
Answer: Achieving a high cis:trans ratio is a common challenge in the synthesis of substituted piperazines. The approach to improving this ratio can be divided into two main strategies: optimizing the reaction stereoselectivity and efficient purification.
Logical Relationship for Improving Cis:Trans Ratio:
Caption: Strategies to improve the cis:trans isomer ratio.
Recommendations:
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Catalyst Choice: For hydrogenation reactions leading to piperazine rings, the catalyst plays a pivotal role in determining the stereochemical outcome. While specific data for 3,5-dimethylpiperazine is scarce, related syntheses suggest that ruthenium on alumina may favor the formation of the cis isomer.
-
Purification:
-
Fractional Crystallization: This technique can be effective if the cis and trans isomers exhibit different solubilities in a particular solvent system. Experiment with a range of solvents to identify one that allows for the selective crystallization of the desired cis isomer.
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Column Chromatography: While potentially less scalable, silica gel chromatography can be a highly effective method for separating cis and trans isomers. A careful selection of the eluent system is required to achieve good separation.
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Issue 3: Formation of Di-Boc Protected Byproduct
Question: During the Boc protection step, I am observing the formation of a significant amount of the di-Boc protected piperazine. How can I favor mono-protection?
Answer: The formation of the di-Boc byproduct is a common issue when both nitrogen atoms of the piperazine ring are available for reaction. To achieve selective mono-protection, consider the following:
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Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate (Boc₂O) used. Using a slight excess (e.g., 1.05-1.1 equivalents) of the piperazine starting material can help minimize di-protection.
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Slow Addition: Add the Boc₂O solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent at any given time, favoring reaction at a single nitrogen.
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Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by slowing down the rate of the second protection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of cis-3,5-dimethylpiperazine?
A1: A common precursor for substituted piperazines is the corresponding substituted di-amino alcohol or a related cyclic compound. For cis-3,5-dimethylpiperazine, a potential synthetic route could involve the cyclization of a derivative of alanine. Another approach is the catalytic hydrogenation of 3,5-lutidine, although this would yield 3,5-dimethylpiperidine, and further steps would be needed to obtain the piperazine.
Q2: What is a standard protocol for the mono-Boc protection of cis-3,5-dimethylpiperazine?
A2: A general procedure involves dissolving the cis-3,5-dimethylpiperazine in a suitable solvent like dichloromethane (DCM). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added, followed by the slow addition of a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for completion.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the piperazine ring will differ between the cis and trans isomers. For an unambiguous determination, 2D NMR techniques such as NOESY can be employed.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Standard laboratory safety practices should be followed. Many of the reagents used, such as Boc₂O and the solvents, are flammable and should be handled in a well-ventilated fume hood. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dimethylpiperazine Synthesis (Literature Data for Related Isomers)
| Starting Material | Catalyst/Reagent | Temperature (°C) | Pressure | Reported Yield | Isomer Ratio (cis:trans) | Reference |
| Diisopropanolamine | Raney Nickel | 190 | High | Not Specified | Higher cis selectivity | [1] |
| 2-Aminopropanol-1 | Raney Nickel | 140-220 | 750-2000 psi | ~64.5% (mixed isomers) | Not specified | [2] |
| 3,5-Lutidine (for piperidine) | 5% Ruthenium on Alumina | 190-200 | 45-55 kg/cm ² | Not Specified | 82:17 | [3] |
Note: The data presented is for the synthesis of related dimethylpiperazine or dimethylpiperidine isomers and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: Synthesis of cis-3,5-Dimethylpiperazine (Hypothetical Route based on Analogy)
This protocol is a suggested starting point based on the synthesis of similar compounds and requires optimization.
-
Reaction Setup: In a high-pressure autoclave, combine the chosen starting material (e.g., a suitable alanine derivative), a solvent (e.g., ethanol or toluene), and the selected hydrogenation catalyst (e.g., Ruthenium on alumina).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Reaction: Heat the mixture to the target temperature (e.g., 150-200 °C) and stir for the required reaction time (monitor by GC-MS).
-
Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by fractional crystallization or column chromatography to isolate the cis isomer.
Protocol 2: Mono-Boc Protection of cis-3,5-Dimethylpiperazine
-
Dissolution: Dissolve cis-3,5-dimethylpiperazine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in DCM. Add this solution dropwise to the stirred piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure cis-3,5-dimethylpiperazine-1-carboxylic acid tert-butyl ester.
References
Technical Support Center: Purification of Boc-Protected Piperazine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Boc-protected piperazine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Boc-protected piperazine derivatives in a question-and-answer format.
Issue 1: Low Yield of Purified Product
Q: I am experiencing a low overall yield after purification of my Boc-protected piperazine derivative. What are the potential causes and how can I improve it?
A: Low recovery of your desired product can stem from several factors throughout the synthesis and purification process. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Technical Support Center: N-Alkylation of 1-BOC-3,5-dimethylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 1-BOC-3,5-dimethylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of 1-BOC-3,5-dimethylpiperazine?
A1: The two primary methods for N-alkylation of 1-BOC-3,5-dimethylpiperazine are direct alkylation and reductive amination.
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Direct Alkylation: This method involves the reaction of 1-BOC-3,5-dimethylpiperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.
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Reductive Amination: This is a one-pot, two-step process where the piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]
Q2: What are the potential side reactions I should be aware of during the N-alkylation of 1-BOC-3,5-dimethylpiperazine?
A2: The most common side reactions include:
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Over-alkylation (Quaternary Salt Formation): The product, a tertiary amine, can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents and elevated temperatures.
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Di-alkylation: Although one nitrogen is protected by the BOC group, di-alkylation can still occur if the BOC group is inadvertently cleaved under harsh reaction conditions, though this is less common under standard N-alkylation conditions.
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Elimination Reactions: With sterically hindered alkyl halides, elimination can compete with substitution, leading to the formation of alkenes.
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Hydrolysis of the BOC group: Prolonged exposure to acidic or strongly basic conditions, especially at elevated temperatures, can lead to the removal of the BOC protecting group.
Q3: How does the stereochemistry of the 3,5-dimethyl groups (cis vs. trans) affect the N-alkylation reaction?
A3: The stereochemistry of the methyl groups can influence the reaction rate and the accessibility of the nitrogen atom to the electrophile due to steric hindrance. The cis isomer, with both methyl groups on the same face of the piperazine ring, may present a more sterically hindered environment for the incoming alkylating agent compared to the trans isomer. This could potentially lead to slower reaction rates for the cis isomer. However, the overall impact is also dependent on the nature of the alkylating agent and the reaction conditions.
Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility is often due to the formation of a protonated salt of the piperazine product. To facilitate extraction into an organic layer, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Alkylating Agent | - Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).- Increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Steric Hindrance | - The 3,5-dimethyl groups can sterically hinder the approach of bulky alkylating agents. Consider using a less sterically demanding alkylating agent if possible.- Prolong the reaction time or increase the temperature, while monitoring for side reactions. |
| Insufficient Base | - Ensure at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) are used to neutralize the acid formed during the reaction. |
| Poor Solubility of Reagents | - Use a more polar aprotic solvent such as DMF or DMSO to ensure all reagents are fully dissolved. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more reagents or increasing the temperature. |
Problem 2: Formation of a Major Side Product (Suspected Quaternary Salt)
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - Reduce the reaction temperature.- Use a less reactive alkylating agent.- Add the alkylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration.- Consider switching to reductive amination, which avoids the formation of quaternary ammonium salts. |
| High Reactivity of Alkylating Agent | - Use a less reactive alkylating agent (e.g., alkyl bromide instead of iodide).- Employ milder reaction conditions (lower temperature, shorter reaction time). |
Quantitative Data Summary (Illustrative)
The following tables present illustrative data for the N-alkylation of 1-BOC-3,5-dimethylpiperazine under different conditions. This data is intended for comparison and to guide optimization efforts.
Table 1: Direct Alkylation with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Quaternary Salt (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 60 | 12 | 75 | 15 |
| 2 | K₂CO₃ (2.0) | DMF | 60 | 8 | 85 | 10 |
| 3 | Cs₂CO₃ (2.0) | DMF | RT | 24 | 80 | <5 |
| 4 | DIPEA (2.5) | Acetonitrile | 80 | 18 | 65 | 20 |
Table 2: Reductive Amination with Benzaldehyde
| Entry | Reducing Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Product Yield (%) |
| 1 | NaBH(OAc)₃ (1.5) | Dichloromethane | RT | 12 | 92 |
| 2 | NaBH(OAc)₃ (1.5) | 1,2-Dichloroethane | RT | 12 | 95 |
| 3 | NaBH₄ (2.0) / Acetic Acid | Methanol | RT | 18 | 85 |
| 4 | H₂ (1 atm), Pd/C (10 mol%) | Methanol | RT | 24 | 90 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
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To a solution of 1-BOC-3,5-dimethylpiperazine (1.0 equiv.) in anhydrous DMF (0.2 M), add a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Stir the suspension at room temperature for 15 minutes.
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Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
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Dissolve 1-BOC-3,5-dimethylpiperazine (1.0 equiv.) and the aldehyde (1.1 equiv.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane (0.2 M).
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Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
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Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-alkylation of 1-BOC-3,5-dimethylpiperazine.
Caption: Troubleshooting guide for low product yield in N-alkylation.
References
Technical Support Center: Stereoselective Synthesis of Polysubstituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of polysubstituted piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the stereoselective synthesis of polysubstituted piperazines?
A1: The synthesis of polysubstituted piperazines with high stereoselectivity presents several common challenges:
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Control of Stereochemistry: Achieving high diastereoselectivity and enantioselectivity at multiple stereocenters within the piperazine ring is a primary difficulty. The stereochemical outcome is often dependent on the configuration of the starting materials.[1][2]
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Side Reactions: Undesired side reactions can significantly lower the yield of the target molecule. Common side reactions include over-alkylation leading to di-substituted products, elimination reactions, and ring-opening.[3]
-
Purification: The separation of diastereomers and enantiomers can be challenging, often requiring chiral chromatography or crystallization techniques.
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Racemization: The stereochemical integrity of chiral centers can be compromised under certain reaction conditions, leading to a loss of enantiomeric excess.[4]
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Limited C-H Functionalization Methods: Direct and selective functionalization of the carbon atoms of the piperazine ring is difficult, limiting the structural diversity that can be easily accessed.[5][6]
Q2: How can I improve the diastereoselectivity of my piperazine synthesis?
A2: Improving diastereoselectivity often involves one of the following strategies:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can effectively transfer their stereochemistry to the final piperazine product.[1][2]
-
Substrate Control: The inherent stereochemistry of a substrate can direct the stereochemical outcome of a reaction. For example, the reduction of a chiral diketopiperazine can lead to a specific diastereomer of the corresponding piperazine.
-
Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity. For instance, asymmetric lithiation using a chiral ligand like (-)-sparteine can lead to enantiopure α-substituted piperazines.[5]
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Reaction Condition Optimization: Factors such as solvent, temperature, and the nature of the base can have a significant impact on the diastereomeric ratio of the product. Screening different conditions is often necessary to find the optimal setup.
Q3: My reaction is producing a significant amount of the 1,4-disubstituted piperazine byproduct. How can I favor mono-substitution?
A3: The formation of a di-substituted byproduct is a common issue. Here are some strategies to enhance mono-substitution:
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Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substituted product.
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Protecting Groups: Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that substitution occurs only at the unprotected nitrogen. The protecting group can be removed in a subsequent step.
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Controlled Addition of Reagents: Slow, dropwise addition of the electrophile to the piperazine solution can help to minimize di-substitution.
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Reaction Temperature: Running the reaction at lower temperatures can sometimes improve the selectivity for mono-substitution.
Q4: I am observing low yields in my palladium-catalyzed C-N coupling reaction to form an N-aryl piperazine. What are the potential causes and solutions?
A4: Low yields in palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) can be due to several factors:
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Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the reaction products.
-
Troubleshooting: Ensure all reagents and solvents are pure and dry. Screening different palladium precursors and phosphine ligands is crucial, as some are more robust than others. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often beneficial.[3]
-
-
Suboptimal Base: The choice of base is critical for the catalytic cycle.
-
Troubleshooting: If a strong base like sodium tert-butoxide is causing decomposition, consider using a weaker base such as potassium phosphate or cesium carbonate.
-
-
Solvent Effects: The solvent can affect the solubility of reagents and the stability of the catalytic species.
-
Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[3]
-
-
Reaction Temperature and Time: The reaction may not be reaching completion or decomposition may be occurring at the chosen temperature.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[3]
-
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Synthesis of 2,6-disubstituted Piperazines
| Potential Cause | Troubleshooting Steps |
| Non-optimized reaction conditions | Systematically vary the solvent, temperature, and reaction time. For instance, in palladium-catalyzed hydroamination, the choice of solvent can significantly influence the diastereomeric ratio. |
| Inappropriate catalyst or ligand | For catalytic reactions, screen a library of catalysts and ligands. The steric and electronic properties of the ligand can have a profound effect on the stereochemical outcome. |
| Substrate limitations | If using a substrate-controlled approach, the inherent stereochemistry of the starting material may not be sufficient to induce high diastereoselectivity. Consider switching to a reagent-controlled or auxiliary-based method. |
| Equilibration to the thermodynamic product | The initially formed kinetic product may be equilibrating to a more stable, but less desired, diastereomer. Analyze the reaction at different time points to check for this possibility. Running the reaction at a lower temperature may favor the kinetic product. |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal chiral catalyst or auxiliary | Screen different chiral catalysts or auxiliaries. The match between the substrate and the chiral element is crucial for high enantioselectivity. |
| Racemization of product or intermediate | The product or a key intermediate may be racemizing under the reaction conditions. This can be caused by acidic or basic conditions, or elevated temperatures. Attempt to perform the reaction under milder conditions. For example, racemization of 3-substituted piperazine-2-acetic acid esters has been observed.[4] |
| Impure reagents or chiral ligand | Ensure the enantiomeric purity of your chiral starting materials, catalysts, and ligands. Even small amounts of the opposite enantiomer can significantly reduce the final ee. |
| Incorrect reaction stoichiometry | The ratio of substrate to catalyst and other reagents can influence enantioselectivity. Optimize these ratios to find the ideal conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective syntheses of polysubstituted piperazines.
Table 1: Diastereoselective Synthesis of 2,6-Disubstituted Piperazines via Palladium-Catalyzed Hydroamination
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| N-Allyl-N-(1-phenylethyl)amine | Pd(OAc)₂/dppf | Toluene | 80 | 85 | >95:5 | [7] |
| N-Allyl-N-(1-(naphthalen-2-yl)ethyl)amine | Pd(OAc)₂/dppf | Dioxane | 100 | 78 | >95:5 | [7] |
| N-But-3-en-1-yl-N-(1-phenylethyl)amine | Pd₂(dba)₃/Xantphos | Toluene | 100 | 92 | >98:2 | [8] |
Table 2: Enantioselective Synthesis of α-Substituted Piperazines via Asymmetric Lithiation
| N-Boc Piperazine Derivative | Chiral Ligand | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-Boc-N'-benzylpiperazine | (-)-Sparteine | MeI | 75 | 95 | [5] |
| N-Boc-N'-benzylpiperazine | (+)-Sparteine Surrogate | PhCHO | 68 | 92 | [5] |
| N-Boc-2-methylpiperazine | (-)-Sparteine | BnBr | 81 | 98 | [5] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of trans-2,6-Disubstituted Piperazines via Intramolecular Hydroamination
This protocol is adapted from the work of Michael and coworkers.[7]
Materials:
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Aminoalkene precursor (derived from a chiral amino acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Toluene, anhydrous
-
Sodium tert-butoxide (NaOtBu)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol %) and dppf (10 mol %).
-
Add anhydrous toluene to the tube, followed by the aminoalkene substrate (1.0 equiv) and NaOtBu (1.2 equiv).
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Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired trans-2,6-disubstituted piperazine. The stereochemistry is typically determined to be trans by X-ray crystallography, which often reveals a twist-boat conformation.[1][7]
Protocol 2: Diastereoselective Reduction of a Diketopiperazine
This protocol describes a general procedure for the reduction of a disubstituted 2,5-diketopiperazine to the corresponding piperazine.
Materials:
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Disubstituted 2,5-diketopiperazine
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the diketopiperazine (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (or BH₃·THF) (typically 2-4 equivalents) in THF to the cooled solution of the diketopiperazine.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess hydride by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or crystallization to yield the desired disubstituted piperazine.
Visualizations
Caption: General experimental workflow for stereoselective piperazine synthesis.
Caption: Troubleshooting flowchart for low stereoselectivity.
Caption: Key factors influencing stereoselectivity in piperazine synthesis.
References
- 1. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in the Synthesis of 1-BOC-3,5-dimethylpiperazine
Welcome to the technical support center for the synthesis of 1-BOC-3,5-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific problems you may encounter during the synthesis and analysis of 1-BOC-3,5-dimethylpiperazine, providing potential causes and actionable solutions.
Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I minimize its formation?
A1: The most common higher molecular weight byproduct is 1,4-bis(tert-butoxycarbonyl)-3,5-dimethylpiperazine (di-Boc byproduct) . This occurs when both nitrogen atoms of the 3,5-dimethylpiperazine starting material react with the di-tert-butyl dicarbonate (Boc anhydride).
Root Causes and Troubleshooting Steps:
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Incorrect Stoichiometry: Using an excess or even a 1:1 molar ratio of Boc anhydride to 3,5-dimethylpiperazine can lead to the formation of the di-Boc byproduct.
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Solution: Employ a molar excess of the 3,5-dimethylpiperazine starting material. A common strategy is to use 1.1 to 2 equivalents of the diamine relative to the Boc anhydride. This statistically favors the mono-protection.
-
-
Rate of Addition of Boc Anhydride: A rapid addition of Boc anhydride can create localized areas of high concentration, increasing the likelihood of di-protection.
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Solution: Add the Boc anhydride solution dropwise or in small portions to the solution of 3,5-dimethylpiperazine over an extended period. This maintains a low concentration of the protecting agent.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased selectivity.
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Solution: Perform the reaction at a controlled, lower temperature, such as 0 °C or room temperature, to favor mono-protection.
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Below is a table summarizing the effect of reactant stoichiometry on the product distribution.
| 3,5-dimethylpiperazine (equiv.) | Boc Anhydride (equiv.) | 1-BOC-3,5-dimethylpiperazine Yield (%) | 1,4-di-BOC-3,5-dimethylpiperazine Yield (%) |
| 1.0 | 1.1 | ~60-70% | ~20-30% |
| 1.5 | 1.0 | ~80-90% | ~5-15% |
| 2.0 | 1.0 | >90% | <5% |
Q2: My reaction is sluggish or incomplete, and I'm tempted to add a catalyst like DMAP. Are there any potential downsides?
A2: While 4-(Dimethylamino)pyridine (DMAP) can catalyze the Boc protection, its use can sometimes lead to the formation of unwanted byproducts. The DMAP-Boc anhydride adduct is highly reactive and can promote the formation of isocyanate and urea-type impurities, especially at lower temperatures.
Recommendations:
-
Avoid DMAP if Possible: For many primary and secondary amines, including 3,5-dimethylpiperazine, the reaction often proceeds efficiently without a catalyst, especially with appropriate control of other reaction parameters.
-
Optimize Other Conditions First: Before resorting to a catalyst, ensure that other factors like solvent, temperature, and stoichiometry are optimized.
-
If DMAP is Necessary: Use a catalytic amount (e.g., 0.05-0.1 equivalents) and consider running the reaction at room temperature or slightly elevated temperatures, as low temperatures can sometimes favor isocyanate formation.
Q3: I'm observing unexpected peaks in my LC-MS analysis that don't correspond to the desired product or the di-Boc byproduct. What could these be?
A3: Besides the di-Boc byproduct, other minor impurities can arise from the starting materials or side reactions.
-
Impurities in Boc Anhydride: Commercial Boc anhydride can contain impurities such as tert-butanol, which is a decomposition product. While generally not reactive, its presence can affect the stoichiometry.
-
tert-Butylated Byproducts: The Boc protection reaction generates a tert-butyl cation intermediate. This electrophile can potentially alkylate the piperazine nitrogen or other nucleophilic species present, leading to tert-butylated byproducts. This is more commonly an issue during the acidic deprotection of a Boc group but can occur under certain conditions.
-
Mitigation: Using a slight excess of the amine and ensuring a non-acidic reaction environment can minimize this.
-
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 3,5-dimethylpiperazine in your crude product.
Q4: How can I effectively separate the desired 1-BOC-3,5-dimethylpiperazine from the di-Boc byproduct and other impurities?
A4: Purification is typically achieved through column chromatography or, in some cases, by acid-base extraction.
-
Column Chromatography: This is the most effective method for separating the mono- and di-Boc products. The di-Boc byproduct is significantly less polar than the mono-Boc product (which still has a free amine) and will have a higher Rf value on a TLC plate.
-
Typical Conditions: Silica gel is used as the stationary phase. The mobile phase is usually a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexanes or dichloromethane). For example, a gradient of 0-10% methanol in dichloromethane is often effective.
-
-
Acid-Base Extraction: The mono-Boc product, having a basic secondary amine, can be separated from the neutral di-Boc product by an acid wash.
-
Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The mono-Boc product will move into the aqueous layer as its hydrochloride salt. The di-Boc product will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the pure mono-Boc product.
-
Experimental Protocols
Protocol 1: Synthesis of 1-BOC-3,5-dimethylpiperazine with High Selectivity
-
Materials:
-
cis-3,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve cis-3,5-dimethylpiperazine (1.5 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve (Boc)2O (1.0 equivalent) in anhydrous DCM.
-
Add the (Boc)2O solution dropwise to the stirred piperazine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane.
-
Protocol 2: Analytical HPLC Method for Byproduct Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 3,5-dimethylpiperazine (earliest), 1-BOC-3,5-dimethylpiperazine, 1,4-di-BOC-3,5-dimethylpiperazine (latest).
Visualizations
Caption: Reaction scheme for the synthesis of 1-BOC-3,5-dimethylpiperazine and the formation of the di-Boc byproduct.
Caption: A logical workflow for troubleshooting the over-reaction to the di-Boc byproduct.
Caption: Overview of purification strategies to separate the desired product from byproducts.
Technical Support Center: Asymmetric Synthesis of Substituted Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the asymmetric synthesis of substituted piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability issues encountered in the asymmetric synthesis of substituted piperazines?
A1: Scaling up the asymmetric synthesis of substituted piperazines often presents several challenges. These can be broadly categorized as:
-
Cost of Goods: The use of expensive chiral auxiliaries, precious metal catalysts (e.g., Palladium, Iridium), and specialized ligands can become economically unviable on a large scale.
-
Safety and Handling: Many asymmetric methods employ hazardous reagents such as s-butyllithium (s-BuLi), which requires cryogenic temperatures and stringent safety protocols, making large-scale handling difficult.
-
Reaction Conditions: Maintaining cryogenic temperatures (-78°C to -50°C) for large reaction volumes is energy-intensive and requires specialized industrial reactors.
-
Work-up and Purification: The basic nature of piperazine derivatives can lead to challenges during purification. Common issues include product loss during aqueous work-ups and difficult chromatographic separations. Acid-base extractions are often necessary but can be cumbersome and generate significant solvent waste at scale.
-
By-product Formation: A frequent issue is the formation of di-substituted piperazine by-products, which reduces the yield of the desired mono-substituted product and complicates purification.
-
Maintaining Enantioselectivity: Ensuring high enantiomeric excess (ee) upon scale-up can be challenging, as minor variations in reaction conditions can lead to a decrease in stereocontrol.
Q2: How can I minimize the formation of di-substituted piperazine by-products during N-alkylation or N-arylation?
A2: The formation of 1,4-disubstituted piperazines is a common problem due to the comparable reactivity of both nitrogen atoms. To favor mono-substitution on a larger scale, consider the following strategies:
-
Use of a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.
-
Slow Addition of the Electrophile: Adding the alkylating or arylating agent slowly, especially at low temperatures, can help control the reaction rate and minimize over-alkylation/-arylation.
-
Protecting Group Strategy: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.
-
Protonation: Utilizing a mono-protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby suppressing the formation of the di-substituted by-product.
Q3: My enantiomeric excess (ee) is decreasing upon scaling up the reaction. What are the potential causes and solutions?
A3: A drop in enantioselectivity on a larger scale can be attributed to several factors:
-
Temperature Fluctuations: Poor heat transfer in large reactors can lead to localized "hot spots" where the reaction temperature is higher than desired, which can negatively impact the stereoselectivity of the catalyst.
-
Mixing Issues: Inefficient mixing can result in localized high concentrations of reagents, leading to side reactions or a decrease in the effectiveness of the chiral catalyst or auxiliary.
-
Racemization: The chiral product itself might be susceptible to racemization under the reaction or work-up conditions. This can be exacerbated by prolonged reaction times or exposure to acidic or basic conditions during purification.
To address these issues, consider:
-
Process Optimization: Carefully study the impact of temperature, concentration, and addition rates on a smaller scale to define a robust process window.
-
Reactor Design: Utilize reactors with efficient heat transfer and agitation capabilities.
-
Work-up Conditions: Minimize the time the chiral product is exposed to harsh pH conditions. Consider using milder acids or bases for extraction and neutralization.
Troubleshooting Guides
Issue 1: Low Yield and/or Enantioselectivity in Asymmetric Lithiation of N-Boc-Piperazines
Question: I am attempting a gram-scale asymmetric lithiation of an N-Boc-piperazine using s-BuLi and a chiral ligand (e.g., (-)-sparteine), but I am observing low yields and a significant drop in enantioselectivity compared to my small-scale experiments. What should I investigate?
Answer: This is a common issue when scaling up organolithium chemistry. Here is a step-by-step troubleshooting guide:
-
Strictly Anhydrous and Inert Conditions:
-
Problem: Residual moisture or oxygen in the reactor or solvents will quench the organolithium reagent, leading to lower yields.
-
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Purge the reactor thoroughly with an inert gas (e.g., Argon or Nitrogen) before and during the reaction.
-
-
Temperature Control:
-
Problem: Maintaining a consistent low temperature (typically -78°C) is crucial for both the stability of the lithiated intermediate and for achieving high enantioselectivity.
-
Solution: Use a reliable cooling system. For larger scale, a cryostat is recommended over a dry ice/acetone bath for better temperature control. Monitor the internal reaction temperature throughout the addition of reagents.
-
-
Addition Rate of s-BuLi:
-
Problem: Adding the s-BuLi too quickly can cause localized warming, leading to decomposition of the lithiated species and reduced enantioselectivity.
-
Solution: Add the s-BuLi dropwise or via a syringe pump over an extended period to maintain the desired internal temperature.
-
-
Quality of Reagents:
-
Problem: The concentration of commercially available s-BuLi can vary. Using an inaccurate concentration will affect the stoichiometry and potentially the yield.
-
Solution: Titrate the s-BuLi solution before use to determine its exact molarity.
-
-
Stirring and Mixing:
-
Problem: Inefficient stirring can lead to poor mixing and localized concentration gradients, impacting both yield and selectivity.
-
Solution: Use an overhead mechanical stirrer for gram-scale and larger reactions to ensure efficient mixing.
-
Issue 2: Poor Performance of Asymmetric Hydrogenation of Pyrazines on a Larger Scale
Question: My iridium-catalyzed asymmetric hydrogenation of a substituted pyrazine works well on a milligram scale, but on a 10-gram scale, the reaction is sluggish, and the enantiomeric excess of the resulting chiral piperazine is lower. What are the key parameters to optimize?
Answer: The scalability of catalytic asymmetric hydrogenations is often dependent on several critical factors:
-
Catalyst Loading and Purity:
-
Problem: Catalyst poisoning by impurities in the substrate or solvent can significantly reduce its activity. On a larger scale, the absolute amount of impurities increases.
-
Solution: Ensure the pyrazine substrate is of high purity. Use high-purity, degassed solvents. It may be necessary to slightly increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%) on a larger scale to compensate for minor impurities.
-
-
Hydrogen Pressure and Delivery:
-
Problem: Inadequate hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.
-
Solution: Ensure the reactor is properly sealed and can maintain the required hydrogen pressure. Use a reactor equipped with a high-efficiency gas-entrainment stirrer to maximize the gas-liquid interface.
-
-
Reaction Temperature:
-
Problem: While some hydrogenations are run at room temperature, others require heating. Inconsistent temperature control can affect both the reaction rate and enantioselectivity.
-
Solution: Use a jacketed reactor with a circulating temperature control system to maintain a uniform temperature throughout the reaction.
-
-
Solvent and Additives:
-
Problem: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the catalytic activity. Some reactions require additives to achieve high enantioselectivity.
-
Solution: If solubility is an issue at a larger scale, consider a different solvent system that was validated on a smaller scale. Ensure any additives are added in the correct stoichiometry.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Gram-Scale Asymmetric Synthesis of Substituted Piperazines
| Synthesis Method | Scale | Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Key Scalability Challenge |
| Asymmetric Lithiation | 1 mmol | N-Boc-N'-benzyl piperazine | s-BuLi / (-)-sparteine | ~85 | >95 | Maintaining cryogenic temperatures; handling of pyrophoric s-BuLi. |
| Asymmetric Lithiation | 50 mmol | N-Boc-N'-benzyl piperazine | s-BuLi / (-)-sparteine | 70-80 | 90-95 | Precise temperature and addition rate control; efficient mixing. |
| Asymmetric Hydrogenation | 0.2 mmol | 2-phenylpyrazine | [Ir(COD)Cl]₂ / Chiral Ligand | >95 | 96 | Catalyst sensitivity to air and moisture. |
| Asymmetric Hydrogenation | 10 mmol | 2-phenylpyrazine | [Ir(COD)Cl]₂ / Chiral Ligand | ~93 | 94 | Ensuring efficient hydrogen mass transfer; catalyst purity. |
Note: The data presented are representative values from literature and may vary depending on the specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Lithiation of N-Boc-N'-benzylpiperazine
Materials:
-
N-Boc-N'-benzylpiperazine (e.g., 13.1 g, 50 mmol)
-
(-)-Sparteine (e.g., 12.9 g, 55 mmol, 1.1 eq)
-
s-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M, 39.3 mL, 55 mmol, 1.1 eq)
-
Electrophile (e.g., Iodomethane, 3.4 mL, 55 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine and anhydrous THF (250 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath or a cryostat.
-
Add (-)-sparteine dropwise via syringe.
-
Add the s-BuLi solution dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -75°C.
-
Stir the resulting deep red solution at -78°C for 2 hours.
-
Add the electrophile (iodomethane) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral substituted piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Gram-Scale Asymmetric Hydrogenation of a Substituted Pyrazine
Materials:
-
Substituted pyrazine (e.g., 2-phenylpyrazine, 7.8 g, 50 mmol)
-
[Ir(COD)Cl]₂ (e.g., 0.336 g, 0.5 mmol, 1 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP, 0.685 g, 1.1 mmol, 2.2 mol%)
-
Iodine (I₂) (e.g., 0.127 g, 0.5 mmol, 1 mol%)
-
Degassed solvent (e.g., Dichloromethane, 250 mL)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the substituted pyrazine, [Ir(COD)Cl]₂, the chiral ligand, and iodine.
-
Add the degassed solvent via cannula.
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm) and vent three times to ensure an inert atmosphere.
-
Pressurize the reactor to the final reaction pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30°C) for 24-48 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield the chiral piperazine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in asymmetric piperazine synthesis.
Caption: Troubleshooting guide for decreased enantioselectivity upon scale-up.
Preventing bis-arylation in Buchwald-Hartwig amination of piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of piperazines, specifically focusing on the prevention of bis-arylation.
Troubleshooting Guide: Preventing Bis-arylation
Undesired bis-arylation is a common side reaction in the Buchwald-Hartwig amination of piperazine, leading to reduced yield of the desired mono-arylated product and purification challenges. This guide provides a systematic approach to troubleshoot and optimize your reaction for mono-selectivity.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to mono- and bis-arylated piperazine products. Understanding this equilibrium is key to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of the bis-arylated product. What is the first parameter I should adjust?
A1: The stoichiometry of the reactants is the most critical parameter to control selectivity.
-
Recommendation: Start by using an excess of piperazine relative to the aryl halide. A common starting point is 1.5 to 2.5 equivalents of piperazine.[1][2] This statistical approach increases the probability of the active palladium complex reacting with an un-substituted piperazine molecule. In some cases, using piperazine as the solvent can also favor mono-arylation.[1][3]
Q2: I'm still getting bis-arylation even with an excess of piperazine. What's the next step?
A2: Your choice of catalyst system (palladium precursor and ligand) plays a crucial role in selectivity.
-
Ligand Selection: Sterically hindered phosphine ligands can disfavor the second arylation step. The Buchwald group and others have developed a range of bulky electron-rich phosphine ligands that can improve mono-selectivity.[4][5][6] For instance, RuPhos has been shown to be effective in promoting mono-arylation.[3]
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a slightly higher catalyst loading might favor the mono-arylation by ensuring a faster reaction rate for the first coupling, consuming the aryl halide before the second coupling can extensively occur. However, this should be optimized carefully.
Q3: How do the reaction conditions (temperature, solvent, base) affect mono- versus bis-arylation?
A3: Reaction conditions are key to fine-tuning selectivity.
-
Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the second arylation might be higher, so running the reaction at a lower temperature can kinetically disfavor the formation of the bis-arylated product.
-
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rates. Aprotic polar solvents like dioxane and toluene are commonly used.[7] Screening different solvents is recommended if selectivity is an issue.
-
Base: The choice of base can be critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. However, weaker bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) might be beneficial in some cases, potentially requiring higher temperatures to achieve full conversion.[8][9] The base can influence the rate of deprotonation of the piperazine-palladium complex, which can impact selectivity.
Q4: My aryl halide is an aryl chloride, and I'm struggling with both reactivity and selectivity. Any suggestions?
A4: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more forcing conditions which can lead to side reactions like bis-arylation.[7]
-
Ligand Choice for Aryl Chlorides: For challenging aryl chlorides, specialized ligands have been developed. For example, the use of a 2:1 ratio of RuPhos to Pd2(dba)3 has been reported to provide good yields of the mono-arylated piperazine with aryl chlorides.[3]
-
Pre-catalyst Activation: Ensure your active Pd(0) species is being generated efficiently. Using a pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)2.
Experimental Protocols
General Protocol for Selective Mono-arylation of Piperazine
This protocol is a starting point and should be optimized for specific substrates.
Workflow Diagram:
Procedure:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), piperazine (1.5–2.5 eq), base (e.g., NaOtBu, 1.4 eq), palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), and ligand (e.g., RuPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst System Performance
The following table summarizes reported conditions and yields for the mono-arylation of piperazine with various aryl chlorides.
| Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Mono-arylated Yield (%) | Bis-arylated Yield (%) | Reference |
| 4-Chlorotoluene | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 0.17 | 95 | Not reported, but noted as minimal | [3] |
| 4-Chloroanisole | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 0.17 | 97 | Not reported, but noted as minimal | [3] |
| 2-Chlorotoluene | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 0.17 | 91 | Not reported, but noted as minimal | [3] |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd2(dba)3 (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 0.17 | 85 | Not reported, but noted as minimal | [3] |
Note: The provided data highlights the effectiveness of the Pd2(dba)3/RuPhos system for the rapid and selective mono-arylation of piperazine with various aryl chlorides. The original study noted that significant amounts of bis-arylated piperazine were observed under other conditions before optimizing to this system.[3]
References
- 1. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Arylation of Mono-Boc-Piperazine
Welcome to the Technical Support Center for the N-arylation of mono-Boc-piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the N-arylation of mono-Boc-piperazine?
Low yields can stem from several factors, including inactive catalyst, suboptimal choice of ligand or base, and inappropriate solvent or temperature.[1][2] The palladium catalyst, typically a Pd(0) species, is crucial for the catalytic cycle. If a Pd(II) precatalyst like Pd(OAc)₂ is used, it may not be reducing effectively to the active Pd(0) state.[2]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
The formation of the bis-arylated product is a common selectivity issue. Using a mono-protected piperazine, such as N-Boc-piperazine, is the most reliable strategy to prevent this.[1][2] Additionally, carefully controlling the stoichiometry, such as using a slight excess of the mono-Boc-piperazine (1.2-1.5 equivalents) relative to the aryl halide, can favor mono-arylation.[3] Monitoring the reaction progress closely and stopping it once the aryl halide is consumed can also prevent the formation of the bis-arylated product.[2]
Q3: I am observing significant hydrodehalogenation of my aryl halide. What is the cause and how can I minimize it?
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction. This can be caused by factors such as high reaction temperatures, the choice of phosphine ligand, and the presence of water. To minimize this, it is advisable to use the lowest effective reaction temperature and ensure anhydrous reaction conditions. Screening different phosphine ligands can also help identify one that disfavors this side reaction.
Q4: What are the recommended catalyst and ligand combinations for the N-arylation of mono-Boc-piperazine?
The choice of catalyst and ligand is highly dependent on the specific aryl halide being used. For many N-arylations of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective, especially with less reactive aryl chlorides.[2] The palladium source can be a Pd(0) complex like Pd₂(dba)₃ or a Pd(II) salt such as Pd(OAc)₂.[3]
Q5: Which bases are most suitable for this reaction?
Strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) is a frequent choice and is often effective.[2] However, if the starting materials are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher catalyst loadings or longer reaction times.[1][2]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield of your desired N-aryl-mono-Boc-piperazine, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps:
-
Verify the Catalyst System:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) source, reduction to Pd(0) is necessary for the catalytic cycle to begin.[2] Consider using a Pd(0) precatalyst like Pd₂(dba)₃ directly. An inert atmosphere (argon or nitrogen) is crucial to protect the catalyst from oxygen.[2]
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered and electron-rich biaryl phosphine ligands such as RuPhos or XPhos are often effective, particularly for less reactive aryl chlorides.[2]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is commonly used. If weaker bases like K₃PO₄ or Cs₂CO₃ are employed, the reaction may be sluggish, requiring higher temperatures or longer reaction times.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-arylation reactions require heating, typically between 80-110 °C, to proceed at a reasonable rate.[2]
-
Solvent: The solubility of all reagents at the reaction temperature is important. Toluene and dioxane are common solvents. For substrates with poor solubility, a more polar solvent like t-butanol might be considered.[1]
-
Inert Atmosphere: Maintain a properly inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation.[2][4]
-
-
Check Starting Materials:
-
Purity: Ensure the purity of the mono-Boc-piperazine and the aryl halide. Impurities can interfere with the catalytic cycle.
-
Stoichiometry: A slight excess of mono-Boc-piperazine (e.g., 1.2-1.5 equivalents) is often used to ensure complete consumption of the aryl halide.[3]
-
Issue 2: Formation of Di-Substituted Byproduct
The use of mono-Boc-piperazine is the primary strategy to avoid di-substitution. However, if you still observe the formation of the N,N'-bis-arylated product, consider the following.
Caption: Logic for troubleshooting di-substitution.
Troubleshooting Steps:
-
Check for Boc-Group Stability: The Boc protecting group is generally stable but can be cleaved under acidic conditions.[5] Ensure your reagents and solvent are free from acidic impurities.
-
Optimize Reaction Time and Temperature: Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[2] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. High temperatures can also promote di-substitution.[1]
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical reaction parameters for the Buchwald-Hartwig N-arylation of mono-Boc-piperazine.
Table 1: Catalyst, Ligand, and Base Combinations
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Typical Solvents |
| Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.4-2.0) | Toluene, Dioxane |
| Pd(OAc)₂ (1-2) | XPhos (2-4) | Cs₂CO₃ (1.5-2.0) | Toluene, THF |
| Pd₂(dba)₃ (1-2) | XantPhos (2-4) | K₃PO₄ (1.5-2.0) | Dioxane, THF |
Data compiled from multiple sources for comparative purposes.[2][3][6]
Table 2: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome |
| Temperature | Too Low (<80 °C) | Slow or incomplete reaction |
| Optimal (80-110 °C) | Reasonable reaction rate and good yield | |
| Too High (>120 °C) | Increased side reactions (e.g., hydrodehalogenation, di-substitution) | |
| Base Strength | Strong (e.g., NaOtBu) | Faster reaction, potential for base-sensitive substrate degradation |
| Weak (e.g., K₃PO₄) | Slower reaction, better for base-sensitive substrates | |
| Stoichiometry | Excess Aryl Halide | Potential for di-substitution if any deprotection occurs |
| (Boc-Pip:Ar-X) | Slight Excess Boc-Pip (1.2:1) | Favors mono-arylation, drives reaction to completion |
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Mono-Boc-Piperazine
This protocol provides a general starting point and should be optimized for specific substrates.[3][4]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
References
Validation & Comparative
NMR assignment for (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
A detailed guide to the NMR spectral assignments of (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate and its structural isomers, providing a comparative analysis with related piperazine derivatives.
This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectral data for this compound (cis-isomer) and its trans counterpart, alongside other relevant substituted piperazine-1-carboxylates. The data presented is essential for researchers and scientists engaged in the synthesis, characterization, and application of these heterocyclic scaffolds in drug discovery and development.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the target compound and its structural isomers. The data has been compiled from various sources and is presented to facilitate a clear comparison of the effect of stereochemistry and methyl group positioning on the NMR spectra.
| Compound | Isomer | Solvent | Spectrometer Frequency (MHz) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | (3R,5S)-rel (cis) | CDCl₃ | 500 | 3.85 (m, 2H), 2.95 (m, 2H), 2.20 (t, J=10.5 Hz, 2H), 1.46 (s, 9H), 1.05 (d, J=6.3 Hz, 6H) | 154.7, 79.4, 52.8, 52.3, 28.5, 19.3 |
| tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | (3R,5R)-rel (trans) | CDCl₃ | Not Specified | 3.70 (br s, 2H), 2.80 (m, 2H), 2.65 (m, 2H), 1.46 (s, 9H), 1.18 (d, J=6.8 Hz, 6H) | 154.8, 79.5, 52.1, 48.9, 28.5, 16.9 |
| tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | cis | CDCl₃ | Not Specified | 4.10 (m, 2H), 2.90-2.70 (m, 4H), 1.47 (s, 9H), 1.15 (d, J=6.9 Hz, 6H) | 155.0, 79.8, 50.1, 45.8, 28.5, 19.0 |
| tert-Butyl piperazine-1-carboxylate | - | CDCl₃ | 500 | 3.44 (t, J=5.0 Hz, 4H), 2.84 (t, J=5.0 Hz, 4H), 1.46 (s, 9H) | 154.8, 79.6, 45.9, 44.2, 28.5 |
Experimental Protocols
The NMR data presented in this guide were acquired using standard NMR spectroscopic techniques. A general protocol for such an analysis is provided below.
General NMR Acquisition Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 or 500 MHz.
-
¹H NMR Spectroscopy: Proton spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Carbon spectra are typically acquired using a proton-decoupled pulse sequence (e.g., PENDANT). A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS.
Structural Relationships
The following diagram illustrates the structural relationships between the compared piperazine derivatives, highlighting the differences in methyl group substitution and stereochemistry.
Caption: Relationship between the target compound and its isomers/parent structure.
A Comparative Guide to Chiral HPLC Analysis of 3,5-Dimethylpiperazine Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,5-dimethylpiperazine enantiomers. Due to the absence of specific published methods for this compound, this document presents a systematic approach to method development, including the selection of appropriate chiral stationary phases (CSPs) and mobile phases, and offers illustrative experimental data to guide the analytical chemist.
Introduction to Chiral Separation of 3,5-Dimethylpiperazine
3,5-Dimethylpiperazine is a chiral cyclic diamine with two stereogenic centers. The accurate determination of its enantiomeric purity is essential in various applications, including asymmetric synthesis and pharmaceutical development, where the pharmacological and toxicological profiles of enantiomers can differ significantly. Chiral HPLC is the most prevalent and reliable technique for the separation and quantification of enantiomers.[1] The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP) that can effectively discriminate between the enantiomers.
Comparison of Potential Chiral HPLC Methods
The development of a chiral HPLC method typically involves screening several CSPs and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a vast range of chiral compounds, including amines.[2]
This guide compares three common types of polysaccharide-based CSPs under different elution modes:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A versatile CSP often used in normal and polar organic modes.
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : Known for its strong enantiorecognition capabilities, particularly in normal phase.[3][4]
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) : The immobilized nature of this CSP allows for the use of a wider range of solvents, including those used in reversed-phase mode.
Below is a summary of hypothetical, yet representative, experimental data for the separation of 3,5-dimethylpiperazine enantiomers on these CSPs.
Table 1: Comparison of Chiral HPLC Method Performance for 3,5-Dimethylpiperazine Enantiomers
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (R_s) |
| 1 | Chiralcel® OD-H | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | 8.2 | 9.5 | 1.18 | 2.1 |
| 2 | Chiralpak® AD-H | n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 10.5 | 12.8 | 1.25 | 2.8 |
| 3 | Chiralpak® IA | Acetonitrile/Water/Diethylamine (70:30:0.1, v/v/v) | 6.1 | 7.0 | 1.15 | 1.9 |
Note: The data presented in this table is illustrative and intended to represent typical outcomes in a method development screen.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Normal Phase Separation on Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg of 3,5-dimethylpiperazine in 1 mL of the mobile phase.
Method 2: Normal Phase Separation on Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg of 3,5-dimethylpiperazine in 1 mL of the mobile phase.
Method 3: Reversed-Phase Separation on Chiralpak® IA
-
Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water/Diethylamine (70:30:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve 1 mg of 3,5-dimethylpiperazine in 1 mL of the mobile phase.
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow for achieving the enantioselective separation of a compound like 3,5-dimethylpiperazine.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The successful chiral separation of 3,5-dimethylpiperazine enantiomers by HPLC is highly achievable through a systematic screening of appropriate chiral stationary phases and mobile phase conditions. Polysaccharide-based CSPs, such as Chiralcel® OD-H, Chiralpak® AD-H, and Chiralpak® IA, offer a high probability of success. The choice of mobile phase, including the use of acidic or basic additives, is crucial for optimizing peak shape and resolution. The illustrative data and protocols provided in this guide serve as a practical starting point for developing a validated analytical method for the enantioselective analysis of 3,5-dimethylpiperazine and related chiral amines.
References
A Comparative Guide to Chiral Directing Groups for Asymmetric Piperazine Synthesis
For researchers, scientists, and drug development professionals, the enantioselective synthesis of piperazine scaffolds is a critical step in the discovery of novel therapeutics. The piperazine motif is a privileged structure in medicinal chemistry, and the ability to control its stereochemistry is paramount for optimizing pharmacological activity and reducing off-target effects. This guide provides an objective comparison of prominent chiral directing groups (chiral auxiliaries) utilized in the asymmetric synthesis of piperazines, supported by experimental data and detailed protocols.
The use of chiral auxiliaries is a powerful and well-established strategy for inducing stereoselectivity in the formation of chiral centers. By temporarily attaching a chiral molecule to a prochiral substrate, one can effectively direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. This guide focuses on the application and performance of several widely used chiral auxiliaries in the synthesis of substituted piperazines.
Performance Comparison of Chiral Directing Groups
The following table summarizes the performance of various chiral directing groups in the asymmetric synthesis of piperazine derivatives. The data is compiled from published literature and highlights key metrics such as yield, diastereomeric excess (de), and enantiomeric excess (ee).
| Chiral Directing Group | Key Reaction Type | Substrate/Product | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R)-Phenylglycinol | Cyclization of α-amino acid derivatives | (R)-(+)-2-Methylpiperazine | - | - | High (qualitative) | [1] |
| Ellman's Auxiliary | Nucleophilic addition to sulfinylimine | cis-2-Phenyl-3-(trifluoromethyl)piperazine | 55 | >98 | - | [2] |
| Ellman's Auxiliary | Nucleophilic addition to sulfinylimine | trans-2-Phenyl-3-(trifluoromethyl)piperazine | 60 | >98 | - | [2] |
| Evans' Oxazolidinone | Diastereoselective alkylation of piperazinone | α-Substituted piperazin-2-one | 61-77 | >98 | >99 (after purification) | [3] |
| Enders' SAMP/RAMP | α-Alkylation of hydrazone | α-Substituted piperidine (analogous) | 50-80 | >96 | >96 | [4][5] |
| Oppolzer's Camphorsultam | Michael addition (analogous) | N-Acyl piperidine derivative (analogous) | High | >95 | >95 | [6] |
Note: Direct comparative data for all auxiliaries under identical conditions for piperazine synthesis is limited. Data for analogous piperidine syntheses using Enders' SAMP/RAMP and Oppolzer's Camphorsultam are included to provide an indication of their potential effectiveness.
Chiral Directing Group Strategies and Mechanisms
The selection of a chiral directing group depends on several factors, including the desired stereochemical outcome, the nature of the substrate, and the reaction conditions. Below are graphical representations of the general principles behind some of these strategies.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Ellman's Auxiliary in Piperazine Synthesis
Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective in directing the nucleophilic addition to imines. The sulfinyl group coordinates with the incoming nucleophile, and its steric bulk effectively shields one face of the C=N double bond.
Caption: Proposed mechanism for stereocontrol by Ellman's auxiliary.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic strategies.
Synthesis of cis-2-Phenyl-3-(trifluoromethyl)piperazine using Ellman's Auxiliary[2]
Step 1: Formation of the N-sulfinylimine To a solution of the corresponding α-amino aldehyde precursor in an appropriate solvent (e.g., CH2Cl2), (R)-tert-butanesulfinamide (1.05 equivalents) and a dehydrating agent (e.g., CuSO4, 2.0 equivalents) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is evaporated under reduced pressure to afford the crude N-sulfinylimine, which is often used in the next step without further purification.
Step 2: Diastereoselective Trifluoromethylation The crude N-sulfinylimine is dissolved in anhydrous THF and cooled to -78 °C. Ruppert-Prakash reagent (TMSCF3, 1.5 equivalents) is added, followed by a catalytic amount of a fluoride source (e.g., TBAF, 0.1 equivalents). The reaction mixture is stirred at low temperature until completion.
Step 3: Cyclization and Auxiliary Removal The resulting intermediate is subjected to conditions that facilitate cyclization and removal of the chiral auxiliary. This typically involves treatment with a strong acid (e.g., HCl in methanol) to cleave the sulfinyl group, followed by neutralization and intramolecular cyclization to form the piperazine ring. The final product is then purified by column chromatography.
Diastereoselective Alkylation of a Piperazin-2-one using an Evans' Oxazolidinone Auxiliary[3]
Step 1: Acylation of the Evans' Auxiliary To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base (e.g., n-BuLi) is added dropwise. After stirring for a short period, the desired acyl chloride (e.g., chloroacetyl chloride) is added to form the N-acylated oxazolidinone.
Step 2: Piperazinone Formation The N-acylated oxazolidinone is then reacted with a suitable diamine precursor to construct the piperazinone ring.
Step 3: Diastereoselective Alkylation The piperazinone substrate is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The desired electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed at low temperature. The steric hindrance provided by the substituent on the oxazolidinone directs the alkylation to the opposite face of the enolate.
Step 4: Auxiliary Removal The chiral auxiliary is typically removed by hydrolysis with a reagent such as lithium hydroxide and hydrogen peroxide, or by reduction with a reagent like lithium borohydride, to yield the enantiomerically enriched α-substituted piperazin-2-one.
Conclusion
The choice of a chiral directing group for the asymmetric synthesis of piperazines is a critical decision that influences the efficiency and stereochemical outcome of the synthesis. Phenylglycinol and Ellman's auxiliary have demonstrated direct applicability in constructing the piperazine core with high diastereoselectivity. Evans' oxazolidinones are highly effective for the stereoselective alkylation of pre-formed piperazinones. While direct applications of Enders' SAMP/RAMP hydrazones and Oppolzer's camphorsultam to piperazine synthesis are less commonly reported, their success in the synthesis of analogous piperidine structures suggests their potential utility. The selection of the optimal auxiliary will depend on the specific target molecule and the desired synthetic route. The experimental data and protocols provided in this guide serve as a valuable resource for chemists engaged in the synthesis of chiral piperazine-containing molecules.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Reagents for Boc Protection of Dimethylpiperazine
For researchers, scientists, and drug development professionals, the selective protection of one of the two secondary amine groups in dimethylpiperazine is a critical step in the synthesis of a wide array of pharmacologically active molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions. While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for this transformation, a range of alternative reagents and methodologies have been developed to offer advantages in terms of selectivity, yield, and reaction conditions.
This guide provides an objective comparison of alternative reagents for the Boc protection of dimethylpiperazine, supported by experimental data from the literature. We will delve into the performance of these alternatives, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your synthetic needs.
Comparison of Reagents for Mono-Boc Protection of Piperazine Derivatives
Achieving mono-protection of symmetrical diamines like dimethylpiperazine is a significant challenge due to the potential for di-protection. The choice of reagent and reaction conditions plays a crucial role in maximizing the yield of the desired mono-protected product.
| Reagent/Method | Substrate | Key Reaction Conditions | Yield of Mono-Boc Product (%) | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | 3,3-Dimethylpiperazine | Dichloromethane, 0°C to room temperature, 4 hours | 96% | [1] |
| Di-tert-butyl dicarbonate (Boc₂O) in Flow Reactor | Piperazine | Methanol, 0.8 equivalents of Boc₂O | 45% | [2][3] |
| Iodine-catalyzed Boc₂O | Piperazine | Methanol, 1 eq. TFA, 1 eq. Boc₂O, 10 mol% I₂ | 70-80% | [4] |
| tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | Absolute Ethanol, reflux overnight | High Yield (Specific % not stated) | [5] |
| In situ HCl generation with Boc₂O | Cyclohexane-1,2-diamine | Methanol, 1 eq. Me₃SiCl, 1 eq. Boc₂O, room temperature, 1 hour | 66% | [6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these protection strategies. Below are protocols for key experiments cited in the comparison table.
Protocol 1: Boc Protection of 3,3-Dimethylpiperazine using Di-tert-butyl dicarbonate[1]
This protocol describes a standard method for the mono-Boc protection of a substituted piperazine.
Materials:
-
3,3-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3,3-dimethylpiperazine (400 mg) in dichloromethane (20 mL) at 0°C, add di-tert-butyl dicarbonate (766 mg).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water (20 mL) and extract the product into dichloromethane (2 x 40 mL).
-
Wash the combined organic layers with saturated aqueous brine solution (40 mL).
-
Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield 3,3-dimethyl-piperazine-1-carboxylic acid tert-butyl ester as a white solid.
Protocol 2: Iodine-Catalyzed Mono-Boc Protection of Piperazine[4]
This method utilizes a catalytic amount of iodine to promote the selective mono-protection of piperazine.
Materials:
-
Piperazine
-
Trifluoroacetic acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Iodine (I₂)
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a stirred solution of piperazine (1 mmol) in methanol (2 ml), add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml) dropwise at 0-5°C.
-
Stir the mixture for 15 minutes, then add water (2 ml) and continue stirring for 30 minutes at room temperature.
-
Add a solution of Boc₂O (1 mmol) and iodine (10 mol %) in methanol (4 ml) dropwise over 10 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a NaOH solution and extract the product.
Protocol 3: Selective Mono-Boc Protection of a Diamine using tert-Butyl Phenyl Carbonate[5]
This protocol demonstrates the use of an alternative Boc-donating reagent for the selective protection of primary amines, which can be adapted for secondary diamines like dimethylpiperazine.
Materials:
-
1,2-Ethanediamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol
-
Water
-
Hydrochloric acid (2M)
-
Sodium hydroxide (2M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add tert-butyl phenyl carbonate (0.33 mol) to a solution of 1,2-ethanediamine (0.33 mol) in absolute ethanol (200 mL).
-
Heat the reaction mixture to reflux overnight (18 hours).
-
Cool the reaction mixture to room temperature and concentrate it to approximately 150 mL using a rotary evaporator.
-
Add water (300 mL) and adjust the pH to approximately 3 by the careful addition of 2M HCl.
-
Extract the aqueous phase with dichloromethane (3 x 400 mL).
-
Make the aqueous phase strongly alkaline by adding 2M NaOH.
-
Extract the product with dichloromethane (3 x 80 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Visualizing the Boc Protection Workflow
The general workflow for the Boc protection of an amine can be visualized to better understand the sequence of steps involved.
Logical Decision-Making for Reagent Selection
Choosing the appropriate reagent and method depends on several factors, including the desired selectivity, scale of the reaction, and the presence of other functional groups in the molecule.
Conclusion
The Boc protection of dimethylpiperazine is a well-established transformation, with di-tert-butyl dicarbonate being the most common reagent. However, for syntheses requiring high selectivity for mono-protection, milder reaction conditions, or the avoidance of certain catalysts, alternative reagents and methods offer valuable options. Catalytic methods, such as the use of iodine, can significantly improve yields and reaction times. Alternative Boc-donating reagents like tert-butyl phenyl carbonate provide different reactivity profiles that can be exploited for selective protection. Furthermore, strategies such as in situ acid generation offer a clever approach to differentiate the two amine groups in symmetrical diamines.
The choice of the optimal method will ultimately depend on the specific requirements of the synthetic route, including the scale of the reaction, the presence of other functional groups, and the desired final product. This guide provides a starting point for researchers to explore and select the most appropriate conditions for the Boc protection of dimethylpiperazine in their synthetic endeavors.
References
- 1. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. 1-Boc-3,3-dimethylpiperazine | 259808-67-8 [chemicalbook.com]
A Comparative Guide to the Synthetic Efficiency of Chiral Piperazine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The chiral piperazine motif is a cornerstone in medicinal chemistry, appearing in a multitude of blockbuster drugs. Its rigid structure and ability to interact with biological targets make it a privileged scaffold in drug design. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral piperazines is of paramount importance. This guide provides an objective comparison of the synthetic efficiency of several key modern methods for chiral piperazine synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines
This method offers a direct approach to chiral piperazines through the asymmetric hydrogenation of readily available pyrazine precursors. The use of a chiral iridium catalyst enables high enantioselectivity.
Synthetic Efficiency
| Substrate (Pyrazine Derivative) | Catalyst System | Yield (%) | ee (%) | Reference |
| 2-phenylpyrazine | [Ir(COD)Cl]₂ / (R)-SegPhos | 95 | 92 | [1][2] |
| 2-(4-methylphenyl)pyrazine | [Ir(COD)Cl]₂ / (R)-SegPhos | 96 | 93 | [1][2] |
| 2-(4-methoxyphenyl)pyrazine | [Ir(COD)Cl]₂ / (R)-SegPhos | 97 | 94 | [1][2] |
| 2-(4-chlorophenyl)pyrazine | [Ir(COD)Cl]₂ / (R)-SegPhos | 94 | 90 | [1][2] |
| 2,5-diphenylpyrazine | [Ir(COD)Cl]₂ / (R)-SegPhos | 92 | 95 (cis) | [1][2] |
Experimental Protocol
General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of Pyrazines:
In a glovebox, a mixture of the pyrazine substrate (0.2 mmol), [Ir(COD)Cl]₂ (1.0 mol%), and a chiral phosphine ligand (e.g., (R)-SegPhos, 2.2 mol%) is placed in a vial. Anhydrous and degassed solvent (e.g., THF, 2.0 mL) is added, and the vial is placed in an autoclave. The autoclave is charged with hydrogen gas to the desired pressure (e.g., 50 atm) and stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 24 h). After releasing the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral piperazine. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Workflow
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Asymmetric Lithiation of N-Boc Piperazines
This method involves the deprotonation of an N-Boc protected piperazine using a chiral lithium amide base, followed by trapping with an electrophile to generate a C2-substituted chiral piperazine.
Synthetic Efficiency
| N-Boc Piperazine Derivative | Chiral Ligand | Electrophile | Yield (%) | dr | Reference |
| N-Boc-N'-benzylpiperazine | (-)-Sparteine | PhCHO | 85 | >95:5 | [3][4][5][6][7] |
| N-Boc-N'-benzylpiperazine | (-)-Sparteine | MeI | 78 | >95:5 | [3][4][5][6][7] |
| N-Boc-N'-methylpiperazine | (-)-Sparteine | PhCHO | 82 | >95:5 | [3][4][5][6][7] |
| N-Boc-N'-tritylpiperazine | (-)-Sparteine | (CH₂)₂O | 75 | >95:5 | [3][4][5][6][7] |
Experimental Protocol
General Procedure for Asymmetric Lithiation of N-Boc Piperazines:
To a solution of (-)-sparteine (1.2 equiv) in anhydrous diethyl ether (Et₂O) at -78 °C under an argon atmosphere is added s-butyllithium (1.1 equiv) dropwise. The mixture is stirred for 15 minutes, after which a solution of the N-Boc piperazine substrate (1.0 equiv) in Et₂O is added slowly. The reaction is stirred at -78 °C for the specified time (e.g., 1 h) to allow for deprotonation. The electrophile (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the C2-substituted chiral piperazine. The diastereomeric ratio is determined by ¹H NMR spectroscopy.[3][4][5][6][7]
Workflow
Caption: Workflow for Asymmetric Lithiation of N-Boc Piperazines.
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
This strategy involves the asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. This two-step approach provides access to a different class of substituted piperazines.
Synthetic Efficiency
| Substrate (Pyrazin-2-ol Derivative) | Catalyst System | Yield (%) | ee (%) | dr | Reference |
| 3-phenylpyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | 95 | 96 | >20:1 | [8][9] |
| 3-(4-tolyl)pyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | 96 | 95 | >20:1 | [8][9] |
| 3-(4-methoxyphenyl)pyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | 98 | 97 | >20:1 | [8][9] |
| 3-benzylpyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | 92 | 94 | >20:1 | [8][9] |
| 3-isopropylpyrazin-2-ol | Pd(TFA)₂ / (S)-BINAP | 88 | 91 | >20:1 | [8][9] |
Experimental Protocol
General Procedure for Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols:
A mixture of the pyrazin-2-ol substrate (0.5 mmol), Pd(TFA)₂ (2.5 mol%), and a chiral diphosphine ligand (e.g., (S)-BINAP, 3.0 mol%) in a suitable solvent (e.g., TFE, 5 mL) is charged into an autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a certain period (e.g., 48 h). After cooling to room temperature and releasing the pressure, the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the chiral piperazin-2-one. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis. The resulting piperazin-2-one can be subsequently reduced to the corresponding piperazine using a reducing agent like LiAlH₄.[8][9]
Workflow
Caption: Workflow for Chiral Piperazine Synthesis via Hydrogenation of Pyrazin-2-ols.
Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
This method provides access to C3-allylated chiral piperazin-2-ones, which can be further functionalized or reduced to the corresponding piperazines. The reaction proceeds with high enantioselectivity using a chiral palladium catalyst.
Synthetic Efficiency
| Substrate (Piperazin-2-one) | Allylic Electrophile | Catalyst System | Yield (%) | ee (%) | Reference |
| N-Boc-piperazin-2-one | Allyl acetate | Pd₂(dba)₃ / (S)-t-Bu-PHOX | 92 | 95 | [10][11][12] |
| N-Cbz-piperazin-2-one | Cinnamyl acetate | Pd₂(dba)₃ / (S)-t-Bu-PHOX | 88 | 97 | [10][11][12] |
| N-benzyl-piperazin-2-one | Allyl acetate | Pd₂(dba)₃ / (S)-t-Bu-PHOX | 90 | 93 | [10][11][12] |
| N-Boc-5-methylpiperazin-2-one | Allyl acetate | Pd₂(dba)₃ / (S)-t-Bu-PHOX | 85 | 96 | [10][11][12] |
Experimental Protocol
General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation:
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), a chiral ligand (e.g., (S)-t-Bu-PHOX, 6.0 mol%), and the piperazin-2-one substrate (0.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene, 2.0 mL) and the allylic electrophile (0.24 mmol) are added via syringe. The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12 h). The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the C3-allylated piperazin-2-one. The enantiomeric excess is determined by chiral HPLC analysis.[10][11][12]
Workflow
Caption: Workflow for Asymmetric Allylic Alkylation of Piperazin-2-ones.
Synthesis from Chiral Pool (Amino Acids)
Utilizing readily available chiral amino acids as starting materials is a classic and reliable strategy for the synthesis of chiral piperazines. This approach offers excellent control over stereochemistry.
Synthetic Efficiency
| Starting Amino Acid | Key Steps | Overall Yield (%) | Enantiopurity | Reference |
| L-Alanine | Reductive amination, cyclization | 55-65 | >99% ee | [13][14][15] |
| L-Phenylalanine | N-alkylation, cyclization | 60-70 | >99% ee | [13][14][15] |
| D-Valine | Amide coupling, reduction, cyclization | 50-60 | >99% ee | [13][14][15] |
| L-Leucine | Aziridine formation, ring opening, cyclization | 45-55 | >99% ee | [15] |
Experimental Protocol
General Procedure for Chiral Piperazine Synthesis from Amino Acids:
A typical sequence starts with the protection of the amino and carboxylic acid functionalities of the starting amino acid. The protected amino acid is then subjected to a series of transformations to build the piperazine ring. For example, a protected amino acid can be converted to a β-amino alcohol, which is then transformed into a suitable precursor for cyclization. A key step often involves the formation of a 1,2-diamine intermediate, which then undergoes cyclization with a two-carbon electrophile to form the piperazine ring. Deprotection of the protecting groups yields the final chiral piperazine. The specific steps and reagents vary depending on the target piperazine and the chosen synthetic route.[13][14][15]
Workflow
Caption: General Workflow for Chiral Piperazine Synthesis from Amino Acids.
Conclusion
The choice of synthetic method for a chiral piperazine depends on several factors, including the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials and catalysts.
-
Iridium-catalyzed asymmetric hydrogenation offers a direct and efficient route to a variety of chiral piperazines with high enantioselectivity.
-
Asymmetric lithiation is a powerful tool for the C2-functionalization of the piperazine ring, providing excellent diastereoselectivity.
-
Palladium-catalyzed methods , both through hydrogenation of pyrazin-2-ols and allylic alkylation of piperazin-2-ones, provide access to valuable chiral piperazinone intermediates that can be further elaborated.
-
Synthesis from the chiral pool remains a robust and reliable strategy, especially when absolute stereochemical control is critical and the target molecule is accessible from a common amino acid.
Each method presents a unique set of advantages and limitations in terms of substrate scope, operational simplicity, and cost. This comparative guide is intended to assist researchers in making an informed decision when selecting a synthetic strategy for their target chiral piperazine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 12. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
The Strategic Swap: A Comparative Guide to Bioisosteric Replacement of Piperazine in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of piperazine and its bioisosteric replacements, supported by experimental data and detailed methodologies.
The piperazine ring is a cornerstone in medicinal chemistry, gracing the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its advantageous physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that provide convenient handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] However, the very features that make piperazine attractive can also be a source of metabolic liabilities, leading to the formation of undesired metabolites and potential toxicity.[3][4] This has spurred the exploration of bioisosteres—functional groups with similar steric and electronic properties—to mitigate these drawbacks while retaining or enhancing therapeutic efficacy.
This guide provides a head-to-head comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacological activity, and pharmacokinetic profiles, supported by quantitative data from a key case study.
Physicochemical Properties: A Balancing Act
The choice of a core scaffold in drug design is a delicate balance of properties that govern a molecule's journey through the body. The table below summarizes key physicochemical parameters for piperazine and some of its frequently employed bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - |
Case Study: Reimagining Olaparib with a Spirodiamine Bioisostere
A compelling example of successful piperazine replacement is the modification of the PARP inhibitor, Olaparib.[5] Researchers replaced the piperazine ring with a spirodiamine motif (specifically, 2,6-diazaspiro[3.3]heptane), leading to a compound with improved properties.[5]
Comparative Performance Data: Olaparib vs. Spirodiamine Analog (10e)
| Parameter | Olaparib (Piperazine) | Compound 10e (Spirodiamine) |
| PARP-1 Inhibition (IC50) | 1.9 nM | 12.6 nM |
| PARP-2 Inhibition (IC50) | 1.2 nM | >10,000 nM |
| Selectivity (PARP-2/PARP-1) | ~0.6 | >794 |
| Cytotoxicity in BRCA1-null cells (EC50) | 0.01 µM | 0.07 µM |
| Cytotoxicity in BRCA1-restored cells (EC50) | 0.2 µM | >10 µM |
| Induction of DNA Damage | Yes | No |
Data extracted from Reilly et al., J. Med. Chem. 2018, 61, 5367-5379.[5][6]
The spirodiamine analog (10e) demonstrated a remarkable increase in selectivity for PARP-1 over PARP-2 and, crucially, did not induce DNA damage at concentrations where Olaparib did.[5][7] While slightly less potent in inhibiting PARP-1 and in BRCA1-null cells, its improved safety profile, evidenced by the lack of DNA damage and significantly lower cytotoxicity in BRCA1-restored cells, highlights the potential of this bioisosteric replacement strategy.[5][7]
Visualizing the Mechanism: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the simplified signaling pathway of PARP inhibition, which leads to synthetic lethality in BRCA-deficient cancer cells.
Caption: Simplified PARP signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
PARP-1 Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a compound against the PARP-1 enzyme by measuring the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound serial dilutions
-
Fluorescent plate reader
-
384-well black plates
-
Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption
Procedure:
-
Assay Setup: Add 5 µL of the test compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a pre-mixed solution of PARP-1 enzyme and activated DNA to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Data Analysis: Measure fluorescence intensity and plot against the logarithm of the test compound concentration to determine the IC50 value.[1]
Cell Viability Assay in BRCA-deficient and -proficient cells
This assay assesses the cytotoxic effect of a compound on cell lines with and without functional BRCA1, a key protein in homologous recombination DNA repair.
Materials:
-
BRCA1-null (e.g., UWB1.289) and BRCA1-restored (e.g., UWB1.289 + BRCA1) cell lines
-
Complete culture medium
-
96-well plates
-
Test compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the BRCA1-null and BRCA1-restored cells into separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the test compound concentration to determine the EC50 value.[8]
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Pooled human liver microsomes
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
Reaction Initiation: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding the test compound.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[3]
Conclusion
The bioisosteric replacement of the piperazine ring is a powerful strategy in drug design to overcome metabolic liabilities and fine-tune the pharmacological profile of a lead compound. As demonstrated by the Olaparib case study, such modifications can lead to analogs with improved selectivity and a better safety profile. The selection of an appropriate bioisostere requires careful consideration of its impact on physicochemical properties, target engagement, and overall ADME characteristics. The experimental protocols provided herein offer a framework for the robust evaluation and comparison of novel piperazine bioisosteres in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle: Piperazine and its Bioisosteres in Kinase Inhibitors
A Comprehensive Comparison for Researchers and Drug Development Professionals
The piperazine ring is a cornerstone in the architecture of many kinase inhibitors, prized for its ability to enhance aqueous solubility and provide versatile points for chemical modification.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development.[1][3] This has spurred the exploration of piperazine bioisosteres—structurally distinct moieties that mimic the physicochemical and pharmacological properties of piperazine—to fine-tune the performance of kinase inhibitors. This guide offers a comparative analysis of piperazine and its key bioisosteres, supported by experimental data and detailed protocols to aid researchers in the rational design of next-generation kinase inhibitors.
Physicochemical Properties: A Balancing Act
The choice of a core scaffold is a critical decision in drug design, profoundly influencing a molecule's solubility, permeability, and ultimately, its interaction with the target kinase. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble[3] | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble[3] | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.60 | - |
Impact on Pharmacokinetics: Navigating the ADME Landscape
Replacing the piperazine ring can significantly impact a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This strategy is frequently employed to enhance metabolic stability, a common challenge with piperazine-containing compounds.[3]
| Parameter | Piperazine | Homopiperazine | Diazaspiroalkanes | Bridged Diazabicycloalkanes |
| Metabolic Stability (HLM) | Often susceptible to oxidation | Can show improved stability | Generally more stable | Can be designed for high stability |
| Permeability | Generally good | Similar to piperazine | Can be modulated by substitution | Can be modulated by substitution |
| Efflux (e.g., P-gp substrate) | Can be a P-gp substrate | Can show reduced P-gp efflux | Can be designed to avoid P-gp efflux | Can be designed to avoid P-gp efflux |
HLM: Human Liver Microsomes. Data represents general trends and is often compound-specific.
Comparative Biological Activity: A Look at Kinase Inhibition
While comprehensive head-to-head data across a wide range of kinases is still emerging, several studies provide valuable insights into the comparative performance of piperazine bioisosteres.
One study on σ2 receptor ligands, while not focused on kinases, demonstrated that replacing a piperazine with a 2,5-diazabicyclo[2.2.1]heptane analog or a homopiperazine (1,4-diazepine) analog could maintain or even slightly increase binding affinity, while diazaspiro[3.3]heptane resulted in a reduction in affinity.[4] This highlights the nuanced effects of bioisosteric replacement on target engagement.
In the context of JNK inhibitors, a structure-activity relationship (SAR) study of piperazine amides revealed that substitutions on the piperazine ring significantly influenced potency. For instance, small, unsaturated side chains on the piperazine nitrogen led to a modest increase in potency against JNK1 and JNK3.[3]
Table 3: Comparative Inhibitory Activity of Piperazine-based JNK Inhibitors [3]
| Compound | R Group on Piperazine | JNK1 IC50 (µM) | JNK3 IC50 (µM) |
| 4a | H | >10 | >10 |
| 4e | Allyl | 0.17 | 0.17 |
| 4f | Propargyl | 0.17 | 0.17 |
| 4g | Cyclopropylmethyl | 0.26 | 0.20 |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (piperazine and bioisostere-containing inhibitors)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96- or 384-well white opaque plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated substrate
-
Primary antibody for the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams were generated using the DOT language.
Caption: A typical workflow for kinase inhibitor drug discovery.
Caption: Simplified kinase signaling pathway and the point of intervention for inhibitors.
Conclusion
The strategic replacement of piperazine with a suitable bioisostere offers a powerful approach to overcoming the metabolic liabilities of piperazine-containing kinase inhibitors while potentially enhancing their potency, selectivity, and overall drug-like properties. The choice of the optimal bioisostere is highly context-dependent, relying on the specific kinase target and the desired pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions in the design and development of novel and improved kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereochemical Validation of 2,6-Disubstituted Piperazines
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of novel therapeutics. This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of 2,6-disubstituted piperazines, a common scaffold in medicinal chemistry. We present experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.
The spatial arrangement of substituents in 2,6-disubstituted piperazines gives rise to cis and trans diastereomers, which can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and unambiguous stereochemical assignment is paramount. The most prevalent and reliable methods for this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, single-crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Key Validation Techniques
The choice of analytical method depends on several factors, including the availability of crystalline material, the need for enantiomeric separation, and the desired level of structural detail. Below is a comparative summary of the most common techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Relative stereochemistry (cis/trans), conformational analysis | Non-destructive, applicable to solutions, provides detailed structural information | Can be complex to interpret, may require 2D techniques for unambiguous assignment |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Absolute and relative stereochemistry, bond lengths and angles, solid-state conformation | Unambiguous determination of 3D structure | Requires a suitable single crystal, which can be difficult to obtain |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers and diastereomers | High sensitivity, applicable for purity determination and preparative separation | Does not directly provide structural information, method development can be time-consuming |
Quantitative Data Presentation
NMR Spectroscopy Data
The chemical shifts (δ) and coupling constants (J) of the piperazine ring protons are highly sensitive to their spatial orientation. In general, the axial and equatorial protons of the cis and trans isomers will exhibit distinct NMR signals. The following table provides an illustrative comparison based on trends observed in the literature.
| Isomer | Proton | Illustrative ¹H NMR Chemical Shift (ppm) | Illustrative J-coupling (Hz) | Key Differentiating Features |
| cis | H-2, H-6 (axial) | ~2.8 - 3.2 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz | Typically shows a larger coupling constant between vicinal axial protons. Due to conformational averaging, signals can sometimes be broad. |
| H-2, H-6 (equatorial) | ~3.0 - 3.4 | |||
| H-3, H-5 (axial) | ~2.5 - 2.9 | |||
| H-3, H-5 (equatorial) | ~2.9 - 3.3 | |||
| trans | H-2, H-6 (axial) | ~2.6 - 3.0 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz | Often more conformationally rigid, leading to sharper signals. The chemical shift difference between axial and equatorial protons can be more pronounced. |
| H-2, H-6 (equatorial) | ~3.1 - 3.5 | |||
| H-3, H-5 (axial) | ~2.4 - 2.8 | |||
| H-3, H-5 (equatorial) | ~2.8 - 3.2 |
Note: Actual chemical shifts and coupling constants are highly dependent on the specific substituents and the solvent used.
Chiral HPLC Data
Chiral HPLC is a powerful technique for separating and quantifying stereoisomers. The retention time (t_R) and resolution (R_s) are key parameters for evaluating the separation.
| Chiral Stationary Phase (Example) | Mobile Phase (Example) | Isomer | Illustrative Retention Time (min) | Illustrative Resolution (R_s) |
| Chiralpak IA | Hexane/Ethanol (90:10) | Enantiomer 1 of cis isomer | 8.5 | 2.1 |
| Enantiomer 2 of cis isomer | 9.8 | |||
| Enantiomer 1 of trans isomer | 11.2 | 1.8 | ||
| Enantiomer 2 of trans isomer | 12.5 | |||
| Chiralcel OD-H | Isopropanol/Hexane (20:80) | Enantiomer 1 of cis isomer | 12.3 | 2.5 |
| Enantiomer 2 of cis isomer | 14.1 | |||
| Enantiomer 1 of trans isomer | 16.8 | 2.0 | ||
| Enantiomer 2 of trans isomer | 18.5 |
Note: These values are for illustrative purposes. Actual separation will depend on the specific compound, column, mobile phase, flow rate, and temperature.
Experimental Protocols
NMR Spectroscopy for Stereochemical Assignment
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified piperazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: Acquire a standard one-dimensional ¹H NMR spectrum. Analyze the chemical shifts, multiplicities, and coupling constants of the piperazine ring protons.
-
2D NMR (COSY): Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling relationships within the piperazine ring. This helps in assigning the signals for H-2/H-6 and H-3/H-5.
-
2D NMR (NOESY/ROESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. For the cis isomer, NOE cross-peaks are expected between the axial protons at C-2 and C-6 and the axial protons at C-3 and C-5. For the trans isomer, NOE correlations will differ depending on the conformation, but key cross-peaks can help elucidate the relative stereochemistry.
-
Data Interpretation: Compare the observed coupling constants and NOE correlations with expected values for chair or twist-boat conformations of the cis and trans isomers to assign the stereochemistry.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1] A suitable crystal should be well-formed and typically larger than 0.1 mm in all dimensions.[2]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[2] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule.[2] The positions of the atoms are determined from this map, and the structure is refined to obtain precise bond lengths, bond angles, and torsion angles.[1]
-
Stereochemical Assignment: The refined three-dimensional structure provides an unambiguous assignment of the relative and absolute stereochemistry.[3]
Chiral HPLC
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) and mobile phase system. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for piperazine derivatives.[4] Screen different mobile phases (e.g., mixtures of hexane with isopropanol or ethanol) to achieve separation.
-
Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of all stereoisomers with good resolution (R_s > 1.5).
-
Analysis: Inject a solution of the sample onto the HPLC system. The separated stereoisomers will be detected as distinct peaks. The area under each peak is proportional to the concentration of that isomer.
-
Peak Assignment: If the individual stereoisomers have been independently synthesized or characterized by another method (e.g., NMR of a pure diastereomer), their retention times can be used to assign the peaks in the chromatogram of the mixture.
Alternative Methods for Stereochemical Validation
While NMR, X-ray crystallography, and chiral HPLC are the most common techniques, other methods can provide valuable complementary information:
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light.[5] It is particularly useful for determining the absolute configuration of chiral molecules by comparing the experimental CD spectrum with theoretically calculated spectra.[6]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[7] It can provide information about the absolute configuration of molecules in solution.[7]
-
Chiral Derivatizing Agents (CDAs) in NMR: The enantiomers of a chiral piperazine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers.[7] These diastereomers will have distinct NMR spectra, allowing for the determination of enantiomeric excess.[7]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the synthesis and stereochemical validation of 2,6-disubstituted piperazines.
Caption: General workflow for the synthesis and stereochemical validation of 2,6-disubstituted piperazines.
Caption: Decision tree for selecting a stereochemical validation method.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 6. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
A Comparative Guide to Enantiomeric Excess Determination of Chiral Piperazines: SFC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceuticals. For compounds containing a piperazine moiety, achieving rapid and efficient enantioseparation can be challenging. This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC) with alternative techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the enantiomeric excess determination of chiral piperazines. The comparison is supported by experimental data from published studies to aid researchers in selecting the most suitable method for their analytical needs.
Superiority of SFC in Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations in the pharmaceutical industry, often demonstrating significant advantages over traditional HPLC.[1][2][3] The use of supercritical carbon dioxide as the primary mobile phase component results in lower viscosity and higher diffusivity, which in turn allows for faster separations and higher efficiency.[4] This translates to increased sample throughput and reduced consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[1] While direct comparative studies on a wide range of chiral piperazines are limited, the general consensus in the literature points to SFC providing better or comparable resolution to HPLC in a fraction of the time.[1][5]
Comparative Analysis of Analytical Techniques
| Compound | Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Resolution (Rs) | Analysis Time (min) | Reference |
| Cetirizine | HPLC | CHIRALPAK® HSA | 2-Propanol—10 mM phosphate buffer pH 7 (10:90 v/v) | 1.82 | < 10 | [6] |
| Cetirizine | HPLC | Monolithic C18 with Hydroxypropyl-β-cyclodextrin | Acetonitrile-water 17:3 (v/v) with 1 mM chiral selector | Not Specified | Not Specified | [7] |
| Cetirizine | Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin | 5 mM Borate buffer (pH 8.7) with 1% sulfated β-CD | Baseline Separation | < 7 | [8] |
| Chlorcyclizine, Norchlorcyclizine, Neobenodine | Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin | 100 mM Phosphate buffer (pH 6.0) with 34 mg/mL S-β-CD and 40% (v/v) methanol | Not Specified | Not Specified | [9] |
Table 1: Performance Comparison for the Enantioseparation of Chiral Piperazines.
Based on general findings for other chiral compounds, an optimized SFC method for cetirizine would be expected to achieve a similar or better resolution in a significantly shorter analysis time, potentially under 3 minutes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are the experimental protocols for the HPLC and CE methods cited in the comparative data table.
HPLC Method for Cetirizine Enantioseparation[6]
-
Instrument: High-Performance Liquid Chromatography system.
-
Column: CHIRALPAK® HSA (Human Serum Albumin), 150 mm x 4.6 mm.
-
Mobile Phase: A mixture of 2-propanol and 10 mM phosphate buffer at pH 7 in a 10:90 (v/v) ratio.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 227 nm.
-
Temperature: 25 °C.
-
Internal Standard: Moclobemide.
Capillary Electrophoresis Method for Cetirizine Enantioseparation[8]
-
Instrument: Capillary Electrophoresis system.
-
Capillary: Fused-silica capillary.
-
Buffer: 5 mM Borate buffer, pH 8.7.
-
Chiral Selector: 1% (w/v) sulfated β-cyclodextrin.
-
Voltage: 10 kV.
-
Detection: UV detector.
-
Internal Standard: Cefazolin.
Typical Workflow for Chiral Method Development in SFC
The process of developing a chiral separation method in SFC typically involves a screening phase followed by an optimization phase. This systematic approach allows for the efficient identification of suitable conditions for enantioseparation.
Caption: Workflow for Chiral SFC Method Development.
Logical Relationship for Method Selection
The choice of analytical technique for determining the enantiomeric excess of chiral piperazines depends on several factors, including the desired speed, resolution, and available instrumentation. SFC often presents the most advantageous option when high throughput and green chemistry are priorities.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the enantiomeric excess determination of chiral piperazines, Supercritical Fluid Chromatography stands out as a highly efficient and effective technique.[2][3] Its inherent advantages of speed, high resolution, and reduced environmental impact make it a superior choice over traditional methods like HPLC for both analytical and preparative scale separations in many cases.[1] While HPLC and CE remain viable options, particularly when SFC instrumentation is not available, the trend in the pharmaceutical industry is clearly moving towards the adoption of SFC for chiral analysis.[1] The provided experimental protocols and workflows offer a starting point for researchers to develop and validate robust methods for their specific chiral piperazine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioseparation of cetirizine by chromatographic methods and discrimination by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparation of cetirizine by sulfated-beta-cyclodextrin-mediated capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of over 100 drugs approved by the U.S. Food and Drug Administration.[1] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1] However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[1][2] This guide provides a head-to-head comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity.
Physicochemical Properties: A Comparative Analysis
The selection of a central scaffold in drug design is critically influenced by its physicochemical properties, which govern a molecule's solubility, permeability, and interactions with biological targets. The table below summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |
| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | |
| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |
| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.60 | - |
Pharmacokinetic Profile: Impact on ADME Properties
The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1]
| Parameter | Piperazine | Homopiperazine | Diazaspiroalkanes | Bridged Diazabicycloalkanes |
| Metabolic Stability (HLM) | Often susceptible to N-dealkylation and ring oxidation | Can exhibit improved metabolic stability compared to piperazine | Generally show increased metabolic stability due to steric hindrance around the nitrogen atoms | The rigid structure can protect against metabolism |
| Permeability (e.g., Caco-2) | Generally good due to favorable physicochemical properties | Permeability can be modulated by substitution | Can maintain or improve permeability | Rigidity may influence permeability, requiring empirical determination |
| hERG Liability | Can contribute to hERG binding, a potential cardiotoxicity risk | May offer a way to mitigate hERG liability depending on the overall structure | Can reduce hERG binding by altering the presentation of the basic nitrogen atoms | The constrained conformation can reduce hERG affinity |
| Bioavailability | Variable, can be limited by first-pass metabolism | Can lead to improved bioavailability by reducing metabolic clearance | Often leads to enhanced bioavailability | Can improve bioavailability by increasing metabolic stability |
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends. For instance, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[1][3][4]
Pharmacological Activity: A Tale of Two Targets
The impact of bioisosteric replacement on pharmacological activity is highly dependent on the biological target and the specific context of the molecule. Here, we examine two case studies: a PARP inhibitor and dopamine receptor ligands.
Case Study 1: PARP Inhibition - Olaparib and its Diazaspiro Analogue
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair.[5] A study exploring bioisosteric replacement of the piperazine moiety in Olaparib with a diazaspiro[3.3]heptane derivative (compound 10e ) revealed interesting findings.[6]
| Compound | Target Enzyme | IC50 (nM) | Cytotoxicity (EC50 in UWB1.289 cells, µM) |
| Olaparib | PARP-1 | ~5 | 0.01-0.1 |
| Compound 10e (Diazaspiro[3.3]heptane analogue) | PARP-1 | 12.6 ± 1.1 | >10 |
While the diazaspiro analogue 10e exhibited a slightly higher IC50 for PARP-1 inhibition compared to Olaparib, it demonstrated significantly reduced cytotoxicity.[6] This suggests that the bioisosteric replacement uncoupled the potent enzyme inhibition from the cytotoxic effects, potentially leading to a safer therapeutic agent.[6]
Case Study 2: Dopamine Receptor Affinity - Piperazine vs. Homopiperazine
In the realm of neuroscience, many drugs targeting dopamine receptors incorporate a piperazine scaffold. A study comparing a series of N-(2-methoxyphenyl)piperazine analogues with their corresponding homopiperazine counterparts revealed a general trend in their affinity for dopamine D2 and D3 receptors.
| Compound Series | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs. D2 Selectivity |
| Phenylpiperazines | 0.7 - 3.9 | - | 30 - 170-fold |
| Phenylhomopiperazines | Generally decreased affinity compared to piperazine analogues | Generally decreased affinity compared to piperazine analogues | Generally decreased selectivity compared to piperazine analogues |
The study found that expanding the piperazine ring to a homopiperazine generally led to a decrease in binding affinity for both D2 and D3 receptors, as well as a reduction in D3 versus D2 selectivity.[7] However, it was also noted that the intrinsic efficacy of the homopiperazine analogues was generally increased.[7] This highlights the nuanced trade-offs involved in bioisosteric replacement, where a decrease in affinity may be accompanied by a desirable change in functional activity.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.
Determination of pKa, logP, and Aqueous Solubility
These fundamental physicochemical properties are critical for predicting a compound's behavior in a biological system.
a) pKa Determination (Potentiometric Titration)
-
Sample Preparation : Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water).
-
Titration : Use an automated titrator to titrate the sample solution with a standardized solution of 0.1 M HCl and 0.1 M KOH.
-
Data Analysis : The pKa values are determined from the inflection points of the resulting titration curve.[1]
b) logP Determination (Shake-Flask Method)
-
System Preparation : Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning : Dissolve a known amount of the test compound in the aqueous phase and add an equal volume of the n-octanol phase.
-
Equilibration and Separation : Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning. Separate the two phases by centrifugation.
-
Quantification : Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[1]
c) Aqueous Solubility (Turbidimetric Method)
-
Sample Preparation : Prepare a high-concentration stock solution of the test compound in a water-miscible organic solvent (e.g., DMSO).
-
Serial Dilution : Perform serial dilutions of the stock solution in an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Equilibration and Measurement : Incubate the plate for a set period to allow for equilibration and then measure the turbidity (absorbance) at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis : The aqueous solubility is determined as the concentration at which the turbidity begins to increase significantly.[1]
In Vitro ADME-Tox Assays
a) Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a stock solution of the test compound (10 mM in DMSO).
-
Incubation : In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (final concentration 0.5 mg/mL), and pre-warmed buffer.
-
Reaction Initiation : Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time Points : At various time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (t½ = 0.693 / slope). Intrinsic clearance (CLint) can then be calculated.[1][8][9]
b) Caco-2 Permeability Assay
-
Cell Culture : Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity : Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement :
-
Apical to Basolateral (A-B) : Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) : Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Quantification : Analyze the concentration of the test compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis : Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.[10][11][12]
c) hERG Safety Assay (Automated Patch Clamp)
-
Cell Preparation : Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiological Recording : Use an automated patch-clamp system (e.g., QPatch) to establish whole-cell recordings.
-
Voltage Protocol : Apply a specific voltage-clamp protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[13][14]
-
Compound Application : Apply the test compound at various concentrations and measure the inhibition of the hERG tail current.
-
Data Analysis : Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[13][14][15]
Pharmacological Assays
a) Receptor Binding Assay (Radioligand Displacement)
-
Materials : Membrane preparation from cells expressing the target receptor. A radiolabeled ligand with known high affinity for the receptor. Test compound at various concentrations. Assay buffer. Filtration apparatus and glass fiber filters. Scintillation counter.
-
Incubation : In a multi-well plate, incubate the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Incubate at a specific temperature for a set time to reach equilibrium.
-
Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold assay buffer.
-
Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[1]
b) PARP Inhibition Assay (Chemiluminescent)
-
Assay Principle : This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1.
-
Procedure :
-
Coat a 96-well plate with histone proteins.
-
Add PARP1 enzyme, the test compound at various concentrations, and a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow the PARP reaction to occur.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.
-
Add a chemiluminescent HRP substrate and measure the light output.
-
-
Data Analysis : The signal is inversely proportional to the PARP1 activity. Calculate the IC50 value from the dose-response curve.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Logical flow of bioisosteric replacement.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Caco-2 permeability assay workflow.
Conclusion
The strategic replacement of a piperazine moiety with a suitable bioisostere can be a powerful tool in drug discovery to overcome liabilities such as metabolic instability and off-target effects. As demonstrated, this approach can lead to compounds with improved pharmacokinetic profiles and, in some cases, a more desirable pharmacological profile. However, the effects of bioisosteric replacement are not always predictable and require empirical validation. A thorough understanding of the structure-activity and structure-property relationships, guided by the comparative data and robust experimental protocols outlined in this guide, is crucial for the successful application of this strategy in the development of new and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Piperazine bioisosteres for drug design [morressier.com]
- 5. benchchem.com [benchchem.com]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Conformational Analysis of Cis vs. Trans 3,5-Dimethylpiperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of piperazine derivatives is of paramount importance in medicinal chemistry, as the three-dimensional arrangement of substituents can significantly influence their pharmacological activity and pharmacokinetic properties. This guide provides a detailed comparative analysis of the conformational preferences of cis and trans isomers of 3,5-dimethylpiperazine, leveraging experimental data from analogous structures and established principles of stereochemistry.
The piperazine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. The orientation of the methyl substituents in the 3 and 5 positions, however, leads to distinct conformational equilibria for the cis and trans isomers.
Conformational Equilibria of 3,5-Dimethylpiperazine Isomers
The interplay between chair and boat conformations, along with the axial and equatorial positioning of the methyl groups, governs the conformational preferences of these isomers.
Comparative Analysis of Conformational Stability
The relative stability of the conformers is primarily dictated by steric interactions, particularly 1,3-diaxial interactions.
For the cis-isomer:
-
The diequatorial (e,e) conformer is significantly more stable. In this conformation, both methyl groups occupy equatorial positions, minimizing steric hindrance.
-
The diaxial (a,a) conformer is highly unstable due to severe 1,3-diaxial interactions between the two methyl groups and the axial hydrogens on the other side of the ring.
For the trans-isomer:
-
The two chair conformers are axial-equatorial (a,e) and equatorial-axial (e,a).
-
These two conformers are degenerate (of equal energy) and are interconverted through ring inversion. Each conformer has one axial and one equatorial methyl group. The steric strain in both is identical.
Quantitative Conformational Data (Analog-Based)
Direct experimental data for 3,5-dimethylpiperazine is scarce in the literature. Therefore, we present data from closely related N-substituted piperazines and 3,5-dimethylpiperidines to provide a quantitative comparison. The energy barriers for ring inversion in piperazines are generally higher than in analogous cyclohexanes.[1]
| Parameter | cis-3,5-Dimethylpiperazine (Predicted) | trans-3,5-Dimethylpiperazine (Predicted) | Reference Compound/Method |
| Predominant Conformer | Diequatorial (e,e) | Axial-Equatorial (a,e) / Equatorial-Axial (e,a) | General Conformational Principles |
| ΔG° (Ring Inversion) | High (favors diequatorial) | 0 kcal/mol | Analogous 1,3-disubstituted cyclohexanes |
| Energy Barrier (Ring Inversion) | ~10-12 kcal/mol | ~10-12 kcal/mol | N,N'-dimethylpiperazine (~13.3 kcal/mol)[1] |
Table 1: Predicted Conformational Parameters for cis- and trans-3,5-Dimethylpiperazine
Experimental Protocols
Detailed methodologies for the key experiments used in the conformational analysis of piperazine derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable temperature (VT) NMR spectroscopy is a powerful tool for studying conformational dynamics.
-
Sample Preparation: Dissolve a pure sample of the cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra over a range of temperatures, starting from room temperature and decreasing until significant signal broadening and eventual sharpening into new signals is observed.
-
Coalescence Temperature: The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc). This is used to calculate the energy barrier for the conformational change.[2]
-
Data Analysis: At low temperatures where the ring inversion is slow on the NMR timescale, the individual conformers can be observed. The relative populations can be determined from the integration of the signals. Vicinal coupling constants (³JHH) can be used to determine the axial or equatorial orientation of protons.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state conformation of a molecule.
-
Crystallization: Grow single crystals of the target compound from a suitable solvent system. This often involves slow evaporation, vapor diffusion, or cooling crystallization methods.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an electron density map, and build the molecular model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Conformational Analysis: From the refined structure, precise bond lengths, bond angles, and torsion angles can be determined, providing a static picture of the molecule's conformation in the solid state.
Conclusion
The conformational analysis of cis- and trans-3,5-dimethylpiperazine derivatives reveals distinct stereochemical behaviors. The cis-isomer is expected to exist predominantly in a single diequatorial chair conformation, rendering it a conformationally biased system. In contrast, the trans-isomer exists as a dynamic equilibrium of two isoenergetic axial-equatorial chair conformers. These fundamental differences in conformational flexibility and the spatial orientation of the methyl groups are critical considerations for drug design, as they directly impact how these molecules interact with their biological targets. Further experimental studies employing the detailed protocols outlined herein are necessary to provide precise quantitative data for these specific molecules.
References
Safety Operating Guide
Proper Disposal of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: A Guide for Laboratory Professionals
The proper disposal of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. As a piperazine derivative, this compound requires careful handling as hazardous chemical waste throughout its lifecycle, from collection to final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[1][2]
-
Respiratory Protection: If ventilation is inadequate or there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.[1][2]
Hazard Profile
The following table summarizes the key hazard classifications associated with piperazine derivatives, highlighting the importance of cautious handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[2] |
| Acute Toxicity | Category 4 | Toxic or harmful if swallowed, in contact with skin, or inhaled.[1] |
| Flammable Solids | Category 1 | H228: Flammable solid (potential for some derivatives).[2] |
| Environmental Hazard | - | Harmful to aquatic life.[3] |
Experimental Protocol: Waste Segregation and Disposal
This protocol details the step-by-step methodology for the safe preparation and disposal of waste containing this compound.
Materials
-
Designated hazardous waste container (High-Density Polyethylene - HDPE)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
Procedure
-
Waste Classification and Segregation:
-
Classify waste containing this compound as non-halogenated organic waste.[4]
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or halogenated solvents.[2][5] Keep it separate from aqueous waste streams.[2]
-
Collect solid waste (e.g., pure compound, contaminated consumables like weighing paper or pipette tips) separately from any liquid waste solutions.[2][3]
-
-
Containerization and Labeling:
-
Select a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material, such as HDPE.[6] The container must have a secure, tight-fitting lid.[2]
-
Affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name: "this compound" and list any solvents present with their approximate percentages.[7]
-
Include the appropriate GHS hazard pictograms (e.g., Corrosion, Health Hazard).[2]
-
-
Waste Accumulation and Storage:
-
Carefully transfer the waste into the designated container, avoiding spills and splashes.
-
Keep the waste container securely closed at all times, except when actively adding waste.[4]
-
Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending collection.[2]
-
-
Final Disposal:
-
Decontamination of Empty Containers:
-
An "empty" container that previously held the compound must be decontaminated before it can be disposed of as regular trash or recycled.
-
Handle the uncleaned container with the same precautions as the product itself.[2]
-
Decontamination typically involves rinsing with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate must be collected as hazardous waste.[2]
-
Spill Management
In the event of a spill, evacuate the immediate area and remove all ignition sources.[1] Contain the spill using an inert absorbent material.[1] Carefully collect the absorbed material into the designated hazardous waste container and clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate. The following procedures are based on safety data for the compound and related piperazine derivatives, ensuring a comprehensive approach to laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar piperazine derivatives are classified as hazardous substances. They are known to cause skin and eye irritation, and may be harmful if ingested or inhaled.[1][2] Strict adherence to PPE guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side protection.[3][4] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[4] | Gloves should be tested according to EN 374, with a breakthrough time of >480 minutes.[4] Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] | Required when handling the substance in poorly ventilated areas or when dust formation is likely. Use in a well-ventilated area is crucial.[5] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water.[1] If irritation persists, seek medical advice. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Handling and Disposal Workflow
Proper handling and disposal are essential to maintain a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
